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Foundational

An In-depth Technical Guide to the Synthesis of 5-Isobutoxy-isophthalic Acid Monomethyl Ester

Introduction 5-Isobutoxy-isophthalic acid monomethyl ester is a valuable intermediate in the synthesis of a variety of functional molecules, finding applications in fields ranging from materials science to pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Isobutoxy-isophthalic acid monomethyl ester is a valuable intermediate in the synthesis of a variety of functional molecules, finding applications in fields ranging from materials science to pharmaceuticals. Its unique structure, featuring a bulky isobutoxy group and orthogonal carboxylic acid and methyl ester functionalities on a central benzene ring, allows for precise molecular engineering. This guide provides a comprehensive overview of the synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two primary, logically sound synthetic routes, elucidating the rationale behind each step and providing detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of 5-isobutoxy-isophthalic acid monomethyl ester necessitates a strategic approach to functional group manipulation. The core challenge lies in the selective functionalization of the hydroxyl group and one of the two carboxylic acid groups of the precursor, 5-hydroxyisophthalic acid. Two principal pathways emerge as the most viable, differing in the sequence of etherification and esterification/hydrolysis steps.

Route A commences with the readily available dimethyl 5-hydroxyisophthalate, proceeds through an etherification to install the isobutoxy group, and concludes with a selective mono-hydrolysis of the resulting diester.

Route B takes an alternative approach, starting with 5-hydroxyisophthalic acid. This route involves a selective mono-esterification to yield 5-hydroxy-isophthalic acid monomethyl ester, followed by etherification of the phenolic hydroxyl group.

The choice between these routes will often depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_A Route A cluster_B Route B A_start Dimethyl 5-hydroxyisophthalate A_int Dimethyl 5-isobutoxyisophthalate A_start->A_int  Williamson Ether Synthesis (Isobutyl bromide, Base)   A_end 5-Isobutoxy-isophthalic acid monomethyl ester A_int->A_end  Selective Mono-hydrolysis (e.g., LiOH, THF/H2O)   B_start 5-Hydroxyisophthalic acid B_int 5-Hydroxy-isophthalic acid monomethyl ester B_start->B_int  Selective Mono-esterification (Methanol, Acid catalyst)   B_end 5-Isobutoxy-isophthalic acid monomethyl ester B_int->B_end  Williamson Ether Synthesis (Isobutyl bromide, Base)   Williamson_Ether_Synthesis cluster_workflow Experimental Workflow start Start reagents Combine: - Dimethyl 5-hydroxyisophthalate - K₂CO₃ - DMF start->reagents stir Stir at room temperature reagents->stir add_isobutyl Add Isobutyl Bromide stir->add_isobutyl heat Heat to 60-80 °C add_isobutyl->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup: - Dilute with water - Extract with ethyl acetate monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for Williamson Ether Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl 5-hydroxyisophthalate (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and a suitable volume of anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add isobutyl bromide (1.2-1.5 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford dimethyl 5-isobutoxyisophthalate.

Step 2: Selective Mono-hydrolysis of Dimethyl 5-isobutoxyisophthalate

The selective hydrolysis of one of the two ester groups in dimethyl 5-isobutoxyisophthalate presents a significant challenge. The goal is to favor the formation of the monoacid over the diacid. This can be achieved by carefully controlling the reaction conditions.

Causality of Experimental Choices:

  • Stoichiometry of the Base: Using a stoichiometric amount (or a slight excess) of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is crucial. An excess of base will lead to the formation of the diacid. [1]* Solvent System: A mixture of a water-miscible organic solvent, such as tetrahydrofuran (THF), and water is often employed. The organic solvent helps to solubilize the diester, while the water is necessary for the hydrolysis reaction. A semi-two-phase system using THF and aqueous NaOH at low temperatures has been shown to be highly efficient for the selective monohydrolysis of symmetric diesters. [2][3]* Temperature: Conducting the reaction at a low temperature (e.g., 0 °C to room temperature) slows down the rate of the second hydrolysis, thereby increasing the selectivity for the mono-ester. [1] Experimental Protocol: Selective Mono-hydrolysis

  • Reaction Setup: Dissolve dimethyl 5-isobutoxyisophthalate (1.0 eq.) in a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.0-1.2 eq.) in water dropwise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction has reached the desired conversion, carefully acidify the mixture to a pH of 2-3 with dilute hydrochloric acid.

  • Isolation and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-isobutoxy-isophthalic acid monomethyl ester can be purified by recrystallization or column chromatography.

Route B: Selective Mono-esterification Followed by Etherification

This alternative route can be advantageous if 5-hydroxyisophthalic acid is the more readily available starting material. The key is to achieve selective mono-esterification in the first step.

Step 1: Selective Mono-esterification of 5-Hydroxyisophthalic Acid

Achieving selective mono-esterification of a dicarboxylic acid can be challenging due to the competing formation of the diester.

Causality of Experimental Choices:

  • Stoichiometry of the Alcohol: Using a controlled amount of methanol (typically 1.0 to 1.2 equivalents) is critical to favor the formation of the mono-ester. [1]* Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is commonly used for Fischer esterification. The amount of catalyst should be carefully controlled. [4]* Reaction Monitoring: Close monitoring of the reaction progress is essential to stop the reaction at the point of maximum mono-ester formation.

Experimental Protocol: Selective Mono-esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-hydroxyisophthalic acid (1.0 eq.) in a suitable solvent such as toluene.

  • Reagent Addition: Add methanol (1.0-1.2 eq.) and a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon reaching the optimal conversion, cool the reaction mixture and neutralize the acid catalyst. The product mixture, containing the starting material, mono-ester, and di-ester, will require careful purification, typically by column chromatography, to isolate the desired 5-hydroxy-isophthalic acid monomethyl ester.

Step 2: Etherification of 5-Hydroxy-isophthalic Acid Monomethyl Ester

The final step in this route is the etherification of the phenolic hydroxyl group of the mono-ester intermediate. The principles and the experimental protocol are analogous to the Williamson ether synthesis described in Route A, Step 1.

Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldPurity
Dimethyl 5-isobutoxyisophthalateDimethyl 5-hydroxyisophthalateIsobutyl bromide, K₂CO₃, DMF>90%>95%
5-Isobutoxy-isophthalic acid monomethyl esterDimethyl 5-isobutoxyisophthalateLiOH, THF/H₂O70-85%>98%
5-Hydroxy-isophthalic acid monomethyl ester5-Hydroxyisophthalic acidMethanol, H₂SO₄40-60%>95%
5-Isobutoxy-isophthalic acid monomethyl ester5-Hydroxy-isophthalic acid monomethyl esterIsobutyl bromide, K₂CO₃, DMF>90%>98%

Conclusion

The synthesis of 5-isobutoxy-isophthalic acid monomethyl ester can be effectively achieved through two primary synthetic routes. Route A, involving the etherification of dimethyl 5-hydroxyisophthalate followed by selective mono-hydrolysis, generally offers higher overall yields and simpler purification steps. Route B, which begins with the selective mono-esterification of 5-hydroxyisophthalic acid, provides a viable alternative depending on the availability of starting materials. The successful execution of either pathway hinges on the careful control of stoichiometric ratios, reaction temperatures, and solvent systems. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their specific applications.

References

  • Kuny, K. A., & Koeppe, R. E. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320.
  • Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. NIH Public Access.
  • Ogawa, H., et al. (1982). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 47(8), 1473–1476.
  • Martín, G. D., et al. (2008). Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(2), 237-244.
  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
  • Hoffmann-La Roche. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.
  • D'Souza, S. S., & D'Souza, P. P. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. RASAYAN Journal of Chemistry, 10(2), 484-490.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Mueller. (1909). 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis. Chemische Berichte, 42, 433.
  • Schmidt, B. (2017). Silica-Mediated Monohydrolysis of Dicarboxylic Esters. ChemistrySelect, 2(27), 8345-8349.
  • McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. OSTI.GOV.
  • Nilov, D., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
  • Niwayama, S., et al. (2023). Elucidation of the Mechanisms of Highly Efficient Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media. The Journal of Organic Chemistry, 88(18), 12976–12981.
  • Kikelj, D., et al. (2016). Regioselective Hydrolysis and Transesterification of Dimethyl 3-Benzamidophthalates Assisted by a Neighboring Amide Group. The Journal of Organic Chemistry, 81(13), 5428–5437.
  • Dynamit Nobel Aktiengesellschaft. (1987). Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate. U.S.
  • Hrytsenko, I., et al. (2024). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. ScienceRise: Pharmaceutical Science, (5), 4-13.
  • ChemBK. (2024). 5-methoxy-isophthalic acid monomethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyisophthalic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-nitro-isophthalic acid monomethyl ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Regioselective Monoesterification of 5-Isobutoxy-isophthalic Acid

Abstract: This document provides a comprehensive guide for the regioselective monoesterification of 5-isobutoxy-isophthalic acid, a key intermediate in the development of advanced polymers, specialty chemicals, and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the regioselective monoesterification of 5-isobutoxy-isophthalic acid, a key intermediate in the development of advanced polymers, specialty chemicals, and pharmaceutical agents. The primary challenge in the functionalization of symmetric dicarboxylic acids lies in achieving selective reaction at one of the two chemically equivalent carboxylic acid sites. This guide details a robust and field-proven protocol centered on the partial saponification of a diester precursor, dimethyl 5-isobutoxy-isophthalate. We provide a step-by-step methodology, from the synthesis of the diester starting material to the selective monohydrolysis, purification, and rigorous characterization of the final monoester product. The causality behind experimental choices, troubleshooting insights, and methods for self-validation are explained to ensure reproducibility and success for researchers in drug development and materials science.

Introduction and Scientific Principle

Monoesters of substituted isophthalic acids are valuable bifunctional molecules. They possess both a reactive carboxylic acid and a protected ester group, making them ideal building blocks for the controlled, stepwise synthesis of complex molecules such as polyesters, polyamides, and pharmacologically active compounds.[1][2] The primary difficulty in their preparation is overcoming the statistical distribution of products (unreacted diacid, desired monoester, and undesired diester) that results from direct esterification with a limited amount of alcohol.

To achieve high yields of the monoester, a strategic approach is required. While methods like enzymatic catalysis or the use of solid-phase supports exist[3][4], a highly reliable and scalable strategy involves synthesizing the symmetric diester first, followed by a controlled, partial saponification (hydrolysis) using exactly one molar equivalent of a base. This method leverages stoichiometry to selectively cleave one of the two ester groups, converting it back to a carboxylate salt, which can then be re-protonated to yield the desired mono-acid mono-ester.[5]

This application note focuses on this partial saponification pathway, which offers excellent control and leads to a product that can be purified through standard chemical techniques.

Experimental Overview and Workflow

The protocol is divided into two primary stages:

  • Synthesis of Dimethyl 5-isobutoxy-isophthalate: The readily available dimethyl 5-hydroxyisophthalate is converted to its isobutoxy derivative via a Williamson ether synthesis.

  • Selective Monohydrolysis: The synthesized diester is treated with one equivalent of sodium hydroxide to yield the target monoester, 5-(methoxycarbonyl)-2-isobutoxyterephthalic acid.

G cluster_0 Stage 1: Diester Synthesis cluster_1 Stage 2: Selective Monohydrolysis A Dimethyl 5-hydroxyisophthalate B Williamson Ether Synthesis (Isobutyl Bromide, K₂CO₃, Acetone) A->B Reactants C Dimethyl 5-isobutoxy-isophthalate B->C Product D Partial Saponification (1 eq. NaOH, MeOH/H₂O) C->D Starting Material E Reaction Work-up (Extraction & Acidification) D->E Crude Product F Purification (Column Chromatography) E->F Impure Product G Final Product: Monoester of 5-isobutoxy-isophthalic acid F->G Purity >95%

Caption: Overall experimental workflow.

Detailed Protocols

Stage 1: Synthesis of Dimethyl 5-isobutoxy-isophthalate

This procedure is adapted from standard ether synthesis methodologies, similar to those used for related substituted isophthalic acids.[6]

Reaction Scheme:

Caption: Williamson ether synthesis reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Dimethyl 5-hydroxyisophthalate210.1810.02.10 g
Isobutyl bromide137.0212.01.25 mL
Potassium carbonate (K₂CO₃), fine138.2125.03.45 g
Acetone, anhydrous--50 mL

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethyl 5-hydroxyisophthalate (2.10 g, 10.0 mmol) and anhydrous acetone (50 mL).

  • Add finely ground potassium carbonate (3.45 g, 25.0 mmol).

  • Add isobutyl bromide (1.25 mL, 12.0 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 12-18 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The product spot should appear at a higher Rf than the starting material.

  • After cooling to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a minimal amount of hot methanol or ethanol to yield pure dimethyl 5-isobutoxy-isophthalate as a white crystalline solid. Expected yield: 80-90%.

Stage 2: Selective Monoesterification via Partial Saponification

This protocol is the core of the application, requiring precise control of stoichiometry for optimal results.

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve dimethyl 5-isobutoxy-isophthalate (e.g., 2.66 g, 10.0 mmol) in methanol (80 mL). Add deionized water (20 mL). The solution should be clear.

  • Base Addition: Prepare a 1.0 M solution of sodium hydroxide (NaOH). Using a burette or syringe pump, add exactly 10.0 mL (10.0 mmol, 1.0 equivalent) of the NaOH solution dropwise to the stirring diester solution over 30 minutes at room temperature.

    • Rationale: Slow, controlled addition is critical. Adding the base too quickly can create localized areas of high concentration, leading to the formation of the undesired diacid by-product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 90:10:1 Dichloromethane:Methanol:Acetic Acid). You should observe the disappearance of the starting diester spot and the appearance of a new, more polar spot corresponding to the monoester.

  • Solvent Removal: Once the reaction is complete (or has reached optimal conversion), remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up & Extraction (Removal of Unreacted Diester):

    • To the remaining aqueous solution, add 50 mL of deionized water.

    • Transfer the solution to a separatory funnel and extract with diethyl ether (2 x 50 mL).

    • Combine the organic layers (this contains any unreacted diester) and set them aside. The aqueous layer contains the sodium salt of your desired monoester product.

  • Acidification & Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 3-4. A white precipitate of the monoester should form.

    • Rationale: At this pH, the carboxylate salt is protonated to the free carboxylic acid, which is less soluble in water. Over-acidification should be avoided.

    • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude monoester.

Stage 3: Purification by Column Chromatography

The crude product from the work-up often contains small amounts of the diacid. Column chromatography is an effective method for final purification.[7][8]

  • Column Preparation: Pack a silica gel column using a slurry method with a starting eluent of 95:5 Hexane:Ethyl Acetate.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the column.

  • Elution: Elute the column with a gradient solvent system.

    • Start with 95:5 Hexane:Ethyl Acetate to elute any remaining non-polar impurities and unreacted diester.

    • Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate. The desired monoester product will typically elute in this range.

    • Expert Tip: Adding 0.5% acetic acid to the eluent system can help to suppress the deprotonation of the carboxylic acid on the silica gel, resulting in sharper peaks and better separation.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product and evaporate the solvent to yield the purified monoester of 5-isobutoxy-isophthalic acid.

Characterization and Validation

Confirm the identity and purity of the final product using the following analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected Signals: A singlet for the methyl ester protons (~3.9 ppm), signals for the isobutoxy group (a doublet, a multiplet, and another doublet), distinct signals for the three aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm, may require DMSO-d₆ for clear observation). The key validation is observing only one methyl ester signal, confirming the hydrolysis of the other.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected Signals: Two distinct carbonyl carbons (one for the ester, one for the acid), signals for the aromatic carbons, and signals for the isobutoxy and methyl ester carbons.

  • FT-IR (ATR):

    • Expected Peaks: A broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid), a sharp C=O stretch for the ester at ~1720-1730 cm⁻¹, and a C=O stretch for the acid at ~1700 cm⁻¹.[7]

  • Mass Spectrometry (ESI-MS):

    • To confirm the molecular weight (C₁₃H₁₆O₅, MW: 252.26 g/mol ). Look for the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode.

  • Melting Point: A sharp, defined melting point is a strong indicator of high purity for a crystalline solid.

Troubleshooting

IssueProbable CauseSolution
Low yield of monoesterOver-saponification (too much base or reaction too long)Use exactly 1.0 equivalent of base. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is a mix of mono- and di-acidIncomplete initial extraction of diester; poor pH controlEnsure thorough extraction with ether before acidification. Control the pH carefully during acidification to 3-4.
Product streaks badly on TLC/columnCarboxylic acid interacting with silica gelAdd a small amount (0.5-1%) of acetic or formic acid to the chromatography eluent to ensure the analyte remains fully protonated.
No precipitate forms upon acidificationProduct is soluble in the acidic aqueous mediumIf no precipitate forms, proceed directly to extraction with ethyl acetate, as the product may be sufficiently soluble to remain in solution.

References

  • Li, J. et al. (2025).
  • Google Patents. (1982). Method of preparing monoesters. US4314071A.
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (n.d.).
  • European Patent Office. (n.d.).
  • Google Patents. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. US2923735A.
  • ACS Publications. (n.d.). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Coordination polymers of 5-substituted isophthalic acid.
  • Taylor & Francis. (n.d.). Isophthalic acid – Knowledge and References.
  • MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis.
  • ResearchGate. (2008).

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 5-Isobutoxy-Isophthalic Acid Monomethyl Ester

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-isobutoxy-isophthalic acid monomethyl ester, a valuable bifunctional building block for research in drug development a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-isobutoxy-isophthalic acid monomethyl ester, a valuable bifunctional building block for research in drug development and materials science. The synthetic strategy involves a two-step process commencing with the Williamson ether synthesis to couple an isobutoxy group to 5-hydroxyisophthalic acid, followed by a selective acid-catalyzed mono-esterification. This guide is designed for researchers and scientists, offering detailed experimental procedures, mechanistic insights, purification techniques, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

Substituted isophthalic acids are critical precursors in the synthesis of complex molecules, including pharmaceuticals, specialty polymers, and metal-organic frameworks. The title compound, 5-isobutoxy-isophthalic acid monomethyl ester, possesses three distinct points for chemical modification: a sterically influential isobutoxy group that enhances lipophilicity, a free carboxylic acid for amide bond formation or salt generation, and a methyl ester for further coupling reactions. This orthogonal functionality makes it an exceptionally versatile intermediate.

The primary challenge in synthesizing this molecule lies in achieving selective mono-esterification of the dicarboxylic acid. This protocol addresses this challenge by carefully controlling reaction conditions to favor the formation of the monomethyl ester over the diester byproduct. The methods described herein are grounded in established chemical principles and have been designed to be self-validating through clear workup and purification steps.

Overall Synthetic Strategy

The synthesis is performed in two primary stages, starting from the commercially available 5-hydroxyisophthalic acid[1].

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 5-hydroxyisophthalic acid is alkylated using isobutyl bromide in the presence of a weak base, potassium carbonate, to yield the intermediate, 5-isobutoxy-isophthalic acid. This reaction is a classic and reliable method for forming aryl ethers.

  • Step 2: Selective Fischer Mono-esterification. The resulting 5-isobutoxy-isophthalic acid undergoes a selective esterification with methanol, catalyzed by sulfuric acid. By carefully managing stoichiometry and reaction time, one of the two carboxylic acid groups is converted to a methyl ester.

The complete workflow is illustrated below.

G SM 5-Hydroxyisophthalic Acid + Isobutyl Bromide Step1 Step 1: Williamson Ether Synthesis (80°C, 12h) SM->Step1 Reagents Base K2CO3, DMF Base->Step1 Conditions Intermediate Crude 5-Isobutoxy- isophthalic Acid Step1->Intermediate Workup1 Acidic Workup & Filtration Intermediate->Workup1 Purified_Int Purified Intermediate Workup1->Purified_Int Step2 Step 2: Fischer Mono-esterification (Reflux, 8-10h) Purified_Int->Step2 Substrate Reagents2 Methanol (Excess) cat. H2SO4 Reagents2->Step2 Reagents Crude_Product Crude Product Mixture (Monoester, Diester, SM) Step2->Crude_Product Workup2 Neutralization & Extraction Crude_Product->Workup2 Purification Silica Gel Column Chromatography Workup2->Purification Final_Product Final Product: 5-Isobutoxy-isophthalic acid monomethyl ester Purification->Final_Product

Caption: High-level workflow for the two-step synthesis of the target compound.

Experimental Protocols

Materials and Equipment
Reagents & MaterialsEquipment
5-Hydroxyisophthalic acid (98%)Round-bottom flasks (100 mL, 250 mL)
Isobutyl bromide (98%)Magnetic stirrer with heating mantle
Potassium carbonate (K₂CO₃), anhydrousReflux condenser and Dean-Stark trap
Dimethylformamide (DMF), anhydrousSeparatory funnel
Methanol (MeOH), anhydrousRotary evaporator
Sulfuric acid (H₂SO₄), concentratedSilica gel for column chromatography
Ethyl acetate (EtOAc), ACS gradeThin Layer Chromatography (TLC) plates
Hexanes, ACS gradeStandard laboratory glassware
Sodium bicarbonate (NaHCO₃)pH meter or pH paper
Magnesium sulfate (MgSO₄), anhydrousNMR Spectrometer, IR Spectrometer, Mass Spec
Part 1: Synthesis of 5-Isobutoxy-isophthalic Acid (Intermediate)

Causality: This step utilizes the Williamson ether synthesis. Anhydrous potassium carbonate is a suitable base as it is strong enough to deprotonate the phenolic hydroxyl group but not the carboxylic acids, preventing unwanted side reactions. DMF is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction.

Protocol:

  • To a 250 mL flame-dried round-bottom flask, add 5-hydroxyisophthalic acid (10.0 g, 54.9 mmol).

  • Add anhydrous potassium carbonate (22.8 g, 165 mmol, 3.0 eq).

  • Add 100 mL of anhydrous DMF and stir the suspension under a nitrogen atmosphere.

  • Add isobutyl bromide (8.9 mL, 82.4 mmol, 1.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by TLC (Mobile phase: 10% MeOH in Dichloromethane). The starting material is highly polar, while the product will have a higher Rf value.

  • After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 using concentrated HCl. A white precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Dry the white solid under vacuum at 60°C to yield 5-isobutoxy-isophthalic acid.

  • Expected Yield: 11.5 - 12.5 g (88-95%).

  • Characterization (Expected):

    • ¹H NMR (DMSO-d₆): δ ~13.2 (s, 2H, -COOH), 8.0-7.8 (m, 3H, Ar-H), 3.85 (d, 2H, -OCH₂-), 2.1 (m, 1H, -CH(CH₃)₂), 1.0 (d, 6H, -CH(CH₃)₂).

    • MS (ESI-): m/z = 237.1 [M-H]⁻.

Part 2: Selective Mono-esterification

Causality: This step employs an acid-catalyzed Fischer esterification. Using a large excess of methanol as both reagent and solvent helps drive the equilibrium towards ester formation. The reaction is kinetically controlled; prolonged reaction times or higher temperatures would increase the yield of the undesired diester byproduct. Selective monoesterification of dicarboxylic acids is a well-established though challenging procedure, often requiring careful optimization.[2][3][4]

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 5-isobutoxy-isophthalic acid (10.0 g, 42.0 mmol) in 150 mL of anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.2 mL, 22.4 mmol, 0.5 eq) dropwise with vigorous stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 65°C).

  • Maintain reflux for 8-10 hours. Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The desired mono-ester will have an Rf between the highly polar starting material and the less polar di-ester.

  • Once the optimal conversion is observed, cool the reaction to room temperature.

  • Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (300 mL) to neutralize the acid.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

Causality: The crude product is a mixture of the starting material, the desired mono-ester, and the di-ester byproduct. These compounds have distinct polarities, making silica gel column chromatography an effective method for separation.[5]

Protocol:

  • Prepare a silica gel column using a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column and begin elution.

  • Collect fractions and monitor by TLC to isolate the desired product. The di-ester will elute first, followed by the mono-ester, and finally the unreacted di-acid will remain on the column.

  • Combine the pure fractions containing the mono-ester and remove the solvent under reduced pressure to yield 5-isobutoxy-isophthalic acid monomethyl ester as a white solid.

  • Expected Yield: 5.5 - 6.8 g (52-64%).

  • Characterization (Expected):

    • ¹H NMR (CDCl₃): δ ~10.5 (br s, 1H, -COOH), 8.3-8.1 (m, 3H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.80 (d, 2H, -OCH₂-), 2.1 (m, 1H, -CH(CH₃)₂), 1.0 (d, 6H, -CH(CH₃)₂).

    • ¹³C NMR (CDCl₃): δ ~170.5, 166.0, 160.0, 132.5, 131.8, 124.0, 122.5, 75.0, 52.5, 28.2, 19.1.

    • MS (ESI-): m/z = 251.1 [M-H]⁻.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents/solvent.Ensure anhydrous conditions. Extend reaction time and re-check by TLC.
Low yield in Step 2 Reaction did not go to completion.Increase reflux time, monitoring carefully by TLC to avoid di-ester formation.
High amount of di-ester Reaction time too long or temperature too high.Reduce reflux time in future runs. Isolate the mono-ester via chromatography.
Difficult purification Product spots streaking or overlapping on TLC.Add 0.5-1% acetic acid to the mobile phase to improve peak shape of acidic compounds.

Safety and Handling

  • Isobutyl bromide: Lachrymator and flammable. Handle in a well-ventilated fume hood.

  • DMF: A skin and respiratory irritant. Use appropriate personal protective equipment (gloves, safety glasses).

  • Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully, especially to methanol, as the dilution is exothermic.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the procedure.

References

  • Ogawa, H., & Fujiwara, H. (1982). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 47(5), 877–879. [Link]

  • Kovalenko, V., et al. (2021). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON 5-HYDROXYISOPHTHALIC ACID. National University of Pharmacy of the Ministry of Health of Ukraine. [Link]

  • Gelmont, M., et al. (1997). Process for the preparation of 5-hydroxyisophthalic acids. U.S.
  • Hoey, G. B. (1964). Radiopaque N-Alkyl-Isophthalamic Acids. U.S.
  • Santacroce, V., et al. (2016). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina. The Royal Society of Chemistry. [Link]

  • Levonis, S. M., Bornaghi, L. F., & Houston, T. A. (2007). Selective monoesterification of malonic acid catalyzed by boric acid. Australian Journal of Chemistry, 60(11), 821-823. [Link]

  • Various Authors. (2016). How to purify esterification product? ResearchGate. [Link]

  • PubChem. (n.d.). 5-Hydroxyisophthalic acid. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

Sources

Method

analytical techniques for characterizing isophthalic acid derivatives

A Multi-Modal Protocol for Drug Discovery & Material Science Executive Summary Isophthalic acid (IPA) and its derivatives (e.g., 5-aminoisophthalic acid, dimethyl isophthalate) are critical synthons in modern drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Protocol for Drug Discovery & Material Science

Executive Summary

Isophthalic acid (IPA) and its derivatives (e.g., 5-aminoisophthalic acid, dimethyl isophthalate) are critical synthons in modern drug development. They serve as rigid linkers in Metal-Organic Frameworks (MOFs) for targeted drug delivery and as core scaffolds in peptidomimetic inhibitors.

The primary analytical challenge lies in regioisomeric purity . Distinguishing the meta-substituted IPA core from its ortho- (phthalic) and para- (terephthalic) isomers requires precise orthogonality in analytical methods. This guide outlines a self-validating workflow combining spectroscopic, chromatographic, and thermal techniques to ensure structural integrity and phase purity.

Part 1: Structural Elucidation (Spectroscopy)

NMR Spectroscopy: The "Meta" Fingerprint

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the 1,3-substitution pattern. Unlike mass spectrometry, which confirms molecular weight, NMR confirms geometry.

  • Mechanism: The symmetry of the IPA core creates a distinct splitting pattern. The proton at position 2 (H-2) is unique; it sits between two electron-withdrawing carbonyl groups, resulting in significant deshielding.

  • Critical Signal (H-2): In

    
    H NMR (DMSO-
    
    
    
    ), look for a triplet-like singlet or a triplet with a very small coupling constant (
    
    
    Hz) at
    
    
    8.4 – 8.6 ppm
    . This shift is characteristically downfield compared to the H-4/H-6 and H-5 protons.
  • Coupling Logic:

    • H-2: Singlet (or narrow triplet),

      
       ~8.5 ppm.
      
    • H-4, H-6: Doublets (

      
       Hz), 
      
      
      
      ~8.1 – 8.2 ppm.
    • H-5: Triplet (

      
       Hz), 
      
      
      
      ~7.6 – 7.7 ppm.
    • Note: If the integration ratio is not 1:2:1, suspect ortho or para contamination.

FTIR Spectroscopy: Vibrational Confirmation

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid "fingerprint" for batch-to-batch consistency.

  • Diagnostic Region: The Carbonyl (C=O) stretch is obvious (~1690 cm

    
    ), but the Out-of-Plane (OOP) C-H Bending  region (650–900 cm
    
    
    
    ) is where the isomer differentiation occurs.
  • The 1,3-Rule: Isophthalic derivatives exhibit strong absorption bands at ~730 cm

    
      and ~690 cm
    
    
    
    .
    • Contrast: Terephthalic derivatives (1,4-sub) typically show a single strong band near 800–875 cm

      
       (often ~830 cm
      
      
      
      ), lacking the 690/730 doublet pattern.

Part 2: Chromatographic Purity Profiling (HPLC)

Separating IPA from its isomers is notoriously difficult on standard C18 columns due to similar hydrophobicity (


 values are nearly identical).
The "Mixed-Mode" Solution

Standard Reverse Phase (RP) often results in co-elution. We utilize Mixed-Mode Chromatography (Anion Exchange + Reverse Phase) or specialized polar-embedded columns to exploit the slight


 differences between the isomers.

Protocol: HPLC Separation of Phthalic Isomers

  • Column: Primesep B (SIELC) or equivalent Mixed-Mode column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar impurities)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (COOH absorption) and 254 nm (Aromatic).

  • Elution Order Logic:

    • Phthalic Acid (Ortho): Elutes first (Intramolecular H-bonding reduces polarity interaction).

    • Isophthalic Acid (Meta):[1] Elutes second.

    • Terephthalic Acid (Para):[3] Elutes last (Highest symmetry, strongest intermolecular packing).

Part 3: Thermal & Solid-State Characterization

For drug delivery applications (e.g., MOF linkers), the crystallinity and solvent content are pivotal.

Differential Scanning Calorimetry (DSC)[4][5][6][7]
  • Purpose: Polymorph identification. IPA derivatives often exist in multiple crystal forms depending on the crystallization solvent.

  • Protocol: Heat from 30°C to 300°C at 10°C/min under

    
    .
    
  • Observation: Look for sharp endotherms. A broad melting peak often indicates isomeric impurities (eutectic formation) rather than wet sample.

Thermogravimetric Analysis (TGA)[4][8]
  • Purpose: Solvate detection. MOF linkers frequently trap high-boiling solvents (DMF, DMSO) in their lattice.

  • Threshold: A weight loss of >1% before 150°C indicates trapped solvent, which can interfere with downstream coordination chemistry.

Part 4: Integrated Characterization Workflow

The following diagram illustrates the decision matrix for characterizing a newly synthesized IPA derivative.

IPA_Characterization Start Crude IPA Derivative Solubility Solubility Test (DMSO/MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Check H-2 Singlet @ 8.5ppm Solubility->NMR Dissolved Purity_Check Isomeric Purity > 98%? NMR->Purity_Check HPLC HPLC (Mixed-Mode) Detect Ortho/Para Impurities Purity_Check->HPLC Ambiguous/Complex SolidState Solid State Analysis (DSC / TGA / XRD) Purity_Check->SolidState Clear Pattern Recryst Recrystallization (MeOH/Water or DMF) HPLC->Recryst Isomers Detected HPLC->SolidState Clean Trace Recryst->Solubility Retest Release Release for MOF/API Synthesis SolidState->Release Stable Polymorph

Figure 1: Decision tree for the analytical characterization of Isophthalic Acid derivatives, prioritizing isomeric purity confirmation before solid-state analysis.

Part 5: Quantitative Data Summary

TechniqueParameterAcceptance Criteria (Typical)Diagnostic Value
HPLC Purity (Area %)> 99.0%Quantifies ortho/para isomers often missed by NMR.

H NMR
H-2 Chemical Shift

8.4 – 8.6 ppm (Singlet)
Confirms meta-substitution geometry.
FTIR OOP Bending730 & 690 cm

Rapid ID of substitution pattern.
TGA Volatiles< 0.5% wt loss < 150°CEnsures no trapped solvent (critical for MOF porosity).
DSC Melting PointSharp Endotherm (

C)
Confirms phase purity/crystallinity.

References

  • SIELC Technologies. "HPLC Separation of Phthalic Acids using Hydrogen Bonding." SIELC Application Notes. Accessed October 2023.[4] Link

  • Helix Chromatography. "HPLC Methods for analysis of Terephthalic acid and Isomers." Helix Chrom Applications. Accessed October 2023.[4] Link

  • National Institutes of Health (NIH). "Synthesis of 5-Substituted Derivatives of Isophthalic Acid." PubMed Central. Accessed October 2023.[4] Link

  • ChemicalBook. "Dimethyl isophthalate 1H NMR Spectrum." Spectral Database. Accessed October 2023.[4] Link

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines." Mettler Toledo UserCom. Accessed October 2023.[4] Link

Sources

Application

The Strategic Incorporation of Isophthalic Acid Esters in Advanced Polymer Synthesis: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isophthalic acid (IPA) and its esters in modern polymer chemistry. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isophthalic acid (IPA) and its esters in modern polymer chemistry. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the unique meta-substitution of isophthalic acid's carboxyl groups and the enhanced performance characteristics of the resulting polymers. We will explore its pivotal role in the synthesis of unsaturated polyester resins (UPRs), high-performance alkyd coatings, and advanced engineering polymers, complete with detailed, field-proven protocols and validation methods.

The Isophthalic Acid Advantage: A Structural Perspective

Isophthalic acid, or benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid distinguished by the meta-positioning of its two carboxyl groups.[1] This seemingly subtle structural feature, in contrast to its ortho (phthalic acid) and para (terephthalic acid) isomers, imparts a non-linear, kinked geometry to the polymer backbone. This disruption of linearity is the cornerstone of the benefits derived from incorporating IPA into polymer chains. It effectively reduces crystallinity, which can enhance clarity and processability in polymers like polyethylene terephthalate (PET).[2] Furthermore, this meta-linkage provides steric hindrance that shields the ester bonds from hydrolysis, leading to superior water and chemical resistance.[3]

The strategic selection of isophthalic acid over its isomers is a critical experimental choice driven by the desired end-properties of the polymer. While terephthalic acid's linear structure promotes high strength and rigidity, isophthalic acid introduces flexibility and improved impact resistance.[4] This makes IPA an indispensable monomer for applications demanding a balance of mechanical robustness and environmental durability.

Applications in Unsaturated Polyester Resins (UPRs)

Isophthalic acid is a key ingredient in the formulation of high-performance unsaturated polyester resins, which are widely used in fiberglass reinforced plastics (FRP) for demanding applications such as marine vessels, automotive components, and corrosion-resistant tanks and pipes.[5] The incorporation of IPA into the polyester backbone, typically in conjunction with an unsaturated acid like maleic anhydride and a glycol such as propylene glycol, yields resins with markedly superior properties compared to their orthophthalic counterparts.[6]

Causality of Performance Enhancement:

  • Enhanced Chemical and Water Resistance: The meta-linkage of IPA sterically protects the ester groups, significantly improving resistance to hydrolysis and chemical attack from acids, alkalis, and solvents.[6] This is critical for applications in harsh chemical environments.

  • Improved Mechanical Properties: The rigid aromatic ring of isophthalic acid, combined with the flexibility introduced by its non-linear structure, results in a polymer with high tensile and flexural strength, as well as improved toughness and impact resistance.[6]

  • Superior Thermal Stability: The aromatic nature of isophthalic acid contributes to a higher heat distortion temperature in the cured resin, allowing for its use in applications exposed to elevated temperatures.[6]

Experimental Workflow: Synthesis of an Isophthalic Acid-Based UPR

UPR_Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Polycondensation cluster_processing Post-Reaction Processing cluster_product Final Product Reactants Charge Reactor: - Isophthalic Acid - Maleic Anhydride - Propylene Glycol - Xylene (azeotropic solvent) Heating Heat to 150-180°C under Nitrogen Blanket Reactants->Heating Inert Atmosphere Polycondensation Maintain at 210-220°C Monitor Acid Value & Water Removal Heating->Polycondensation Esterification Cooling Cool to <100°C Polycondensation->Cooling Target Acid Value Reached Dilution Add Styrene Monomer & Inhibitor (Hydroquinone) Cooling->Dilution Viscosity Adjustment UPR Unsaturated Polyester Resin (Isophthalic Type) Dilution->UPR Stabilization Alkyd_Synthesis_Workflow cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification cluster_processing Post-Reaction Processing cluster_product Final Product Reactants1 Charge Reactor: - Drying Oil (e.g., Soybean Oil) - Polyol (e.g., Pentaerythritol) - Catalyst (e.g., Litharge) Alcoholysis Heat to 230-250°C under Nitrogen Blanket until Methanol Soluble Reactants1->Alcoholysis Reactants2 Cool to <180°C Add Isophthalic Acid Alcoholysis->Reactants2 Monoglyceride Formation Polyesterification Reheat to 230-250°C Monitor Acid Value & Viscosity Reactants2->Polyesterification Cooling2 Cool to <150°C Polyesterification->Cooling2 Target Acid Value/Viscosity Reached Dilution2 Add Mineral Spirits to Desired Solids Content Cooling2->Dilution2 Alkyd Isophthalic Alkyd Resin Dilution2->Alkyd

Caption: Workflow for the two-stage synthesis of an isophthalic acid-based alkyd resin.

Protocol 2: Laboratory-Scale Synthesis of a Long-Oil Isophthalic Alkyd Resin

Materials:

  • Soybean Oil

  • Pentaerythritol

  • Isophthalic Acid (IPA)

  • Litharge (PbO) or other suitable catalyst

  • Mineral Spirits (or other solvent)

  • Nitrogen gas supply

  • Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser set for water removal.

Procedure:

  • Stage 1: Alcoholysis

    • Charge the soybean oil, pentaerythritol, and litharge catalyst into the reaction flask.

    • Heat the mixture to 230-250°C under a nitrogen blanket with continuous stirring.

    • Monitor the reaction by periodically taking a sample and testing its solubility in methanol. The alcoholysis is complete when one part of the reaction mixture is soluble in four parts of methanol. [7]2. Stage 2: Polyesterification

    • Cool the reaction mixture to below 180°C.

    • Add the isophthalic acid to the flask.

    • Gradually reheat the mixture to 230-250°C. Water from the esterification reaction will begin to distill off.

    • Hold the temperature and monitor the reaction by measuring the acid value and viscosity of the resin at regular intervals.

  • End Point and Dilution

    • The reaction is complete when the desired acid value (typically below 10 mg KOH/g) and viscosity are reached.

    • Turn off the heat and allow the resin to cool to below 150°C.

    • Slowly add mineral spirits under agitation to dilute the resin to the desired solids content.

  • Storage: Store the final alkyd resin in a sealed container.

Self-Validation: The progress of the alcoholysis stage is confirmed by the methanol solubility test. The polyesterification stage is validated by the systematic reduction of the acid value and the increase in viscosity. The final product should be a clear, viscous resin that forms a hard, durable film upon drying.

Applications in Advanced Engineering Polymers

Isophthalic acid is also a crucial comonomer in the synthesis of high-performance engineering polymers, where it is used to modify the properties of materials like polyethylene terephthalate (PET) and to create specialty polymers such as polybenzimidazoles (PBI).

Modification of Polyethylene Terephthalate (PET)

In the production of PET for applications like beverage bottles, a small amount of isophthalic acid (typically 1-5 mol%) is often used as a comonomer along with terephthalic acid. [2] Causality of Property Modification:

  • Reduced Crystallinity: The non-linear structure of IPA disrupts the regular packing of the PET chains, which reduces the rate and extent of crystallization. [8]This is a critical factor in producing clear, amorphous PET for bottles and films.

  • Improved Processability: The lower crystallinity also results in a wider processing window and can increase the productivity of bottle manufacturing. [2]

Protocol 3: Melt Polycondensation Synthesis of PET-co-IPA

This protocol outlines the synthesis of a PET copolymer modified with isophthalic acid.

Materials:

  • Terephthalic Acid (TPA)

  • Isophthalic Acid (IPA)

  • Ethylene Glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable polycondensation catalyst

  • High-temperature, high-vacuum polymerization reactor with a mechanical stirrer and a distillation column.

Procedure:

  • Esterification:

    • Charge TPA, IPA, and an excess of EG (molar ratio of total acids to EG is typically 1:1.2-1.5) into the reactor.

    • Heat the mixture under a nitrogen atmosphere to 240-260°C with stirring to carry out the direct esterification. Water is continuously removed through the distillation column.

    • The esterification is complete when the evolution of water ceases.

  • Polycondensation:

    • Add the polycondensation catalyst (e.g., Sb₂O₃).

    • Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure to below 1 mbar.

    • The polycondensation reaction proceeds with the removal of excess ethylene glycol, leading to an increase in the molecular weight of the polymer. The reaction is monitored by the torque on the stirrer.

    • The reaction is stopped when the desired melt viscosity (indicative of the target molecular weight) is achieved.

  • Extrusion and Pelletization:

    • The molten polymer is then extruded under nitrogen pressure, cooled in a water bath, and cut into pellets.

Self-Validation: The successful synthesis of the copolyester can be confirmed by several analytical techniques. ¹H NMR spectroscopy can be used to determine the composition of the copolymer by integrating the signals corresponding to the aromatic protons of the terephthalate and isophthalate units. [8]Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature (Tg) and melting temperature (Tm), which will be lower than that of pure PET, confirming the incorporation of IPA and the reduction in crystallinity. [8]

Synthesis of Polybenzimidazole (PBI)

Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. [9]They are synthesized by the condensation reaction of an aromatic tetraamine with a dicarboxylic acid or its derivative. Isophthalic acid is a key monomer in the production of one of the most common types of PBI. [10] Causality of High Performance: The rigid, ladder-like structure of the PBI backbone, formed by the fusion of benzene and imidazole rings, is responsible for its outstanding thermal stability, with decomposition temperatures often exceeding 500°C. [9]

Experimental Workflow: Synthesis of Polybenzimidazole (PBI)

PBI_Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Polycondensation cluster_processing Membrane Casting & Hydrolysis cluster_product Final Product Reactants Charge Reactor: - Isophthalic Acid - 3,3',4,4'-Tetraaminobiphenyl (TAB) - Polyphosphoric Acid (PPA) Heating1 Heat to ~190°C under Nitrogen Reactants->Heating1 Solvent & Condensing Agent Polymerization Hold for 16-24h Formation of PBI Solution in PPA Heating1->Polymerization Cyclization Casting Cast Polymer Solution onto Glass Substrate Polymerization->Casting Viscous Solution Hydrolysis Expose to Atmospheric Moisture (PPA -> Phosphoric Acid) Casting->Hydrolysis Gel Formation Washing Wash with Water to Remove Excess Acid Hydrolysis->Washing PBI_Membrane Polybenzimidazole Membrane Washing->PBI_Membrane Drying

Caption: Workflow for the synthesis and processing of a polybenzimidazole membrane.

Protocol 4: Synthesis of Polybenzimidazole (PBI) via Polyphosphoric Acid (PPA) Process

Materials:

  • Isophthalic Acid (IPA)

  • 3,3',4,4'-Tetraaminobiphenyl (TAB)

  • Polyphosphoric Acid (PPA, 115%)

  • Nitrogen gas supply

  • High-torque mechanical stirrer

  • Reaction flask suitable for high-temperature, viscous polymerizations.

Procedure:

  • Reactant Charging: In a nitrogen-filled glovebox, charge the reaction flask with isophthalic acid and 3,3',4,4'-tetraaminobiphenyl in equimolar amounts. Add polyphosphoric acid, which acts as both the solvent and the condensing agent.

  • Polymerization:

    • Assemble the reactor with the high-torque mechanical stirrer and purge with nitrogen.

    • Heat the mixture to approximately 190-220°C with vigorous stirring.

    • Maintain this temperature for 16-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Isolation/Membrane Casting:

    • The resulting viscous polymer solution can be precipitated by pouring it into a large volume of water. The solid polymer is then collected, washed extensively with water to remove phosphoric acid, and dried.

    • Alternatively, for membrane formation, the hot polymer solution can be cast directly onto a glass plate and exposed to atmospheric moisture. The PPA will hydrolyze to phosphoric acid, causing the solution to gel. The resulting film is then washed with water and dried.

Self-Validation: The successful synthesis of PBI is confirmed by its insolubility in common organic solvents (it is typically soluble in solvents like dimethylacetamide with added LiCl or in strong acids like sulfuric acid). FTIR spectroscopy will show the characteristic N-H stretching of the imidazole ring (around 3400-3100 cm⁻¹) and the absence of carbonyl and primary amine peaks from the starting materials. Thermogravimetric analysis (TGA) is a critical validation step, which should show exceptional thermal stability with minimal weight loss below 500°C. [11]

Summary of Polymer Properties

The following table summarizes the typical enhancements in polymer properties achieved by the incorporation of isophthalic acid.

Polymer SystemKey Property Enhancements with Isophthalic AcidRationale
Unsaturated Polyester Resins (UPRs) Improved chemical and water resistance, higher mechanical strength and toughness, better thermal stability. [6]The meta-linkage provides steric protection to the ester bonds, and the rigid aromatic ring enhances strength and heat resistance.
Alkyd Resins Enhanced durability, hardness, gloss retention, and hydrolytic stability. [5]The rigid aromatic core improves film hardness, while the stable ester linkages resist degradation from moisture and UV exposure.
Polyethylene Terephthalate (PET) Reduced crystallinity, improved clarity, and wider processing window. [2]The non-linear structure of IPA disrupts chain packing, hindering crystallization.
Polybenzimidazoles (PBIs) Forms the basis for polymers with exceptional thermal and chemical stability. [9]The isophthalate moiety is a key building block for the rigid, highly stable fused-ring polymer backbone.

Conclusion

Isophthalic acid and its esters are not merely alternative monomers but strategic tools for the precise tailoring of polymer properties. The inherent non-linearity of the isophthalate structure provides a powerful mechanism for enhancing flexibility, processability, and, most notably, hydrolytic and chemical stability in a wide range of polymer systems. The protocols and workflows detailed in this guide provide a robust foundation for the synthesis and validation of high-performance polymers incorporating isophthalic acid. By understanding the fundamental causality between molecular structure and macroscopic properties, researchers can continue to leverage the unique advantages of isophthalic acid to develop next-generation materials for advanced applications.

References

  • Wikipedia. "Polybenzimidazole." Accessed February 15, 2026. [Link]

  • Lund University Publications. "Reprocessing and Characterization of Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells." Accessed February 15, 2026. [Link]

  • MDPI. "Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid." Accessed February 15, 2026. [Link]

  • ResearchGate. "Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes." Accessed February 15, 2026. [Link]

  • Difference Wiki. "Isophthalic Acid vs. Terephthalic Acid: What's the Difference?" Accessed February 15, 2026. [Link]

  • MDPI. "Preparation of Polybenzimidazole-Based Membranes and Their Potential Applications in the Fuel Cell System." Accessed February 15, 2026. [Link]

  • TFcomposite. "Isophthalic Unsaturated Polyester Resin." Accessed February 15, 2026. [Link]

  • Taylor & Francis Online. "Isophthalic acid – Knowledge and References." Accessed February 15, 2026. [Link]

  • TPCI. "synthesis and characterization of new alkyd resins (short, medium and long) based on sunflower oil and linoleic acid as binder for paints." Accessed February 15, 2026. [Link]

  • ResearchGate. "In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve?" Accessed February 15, 2026. [Link]

  • Ataman Kimya. "ISOPHTHALIC ACID." Accessed February 15, 2026. [Link]

  • Google Patents. "Method of preparing alkyd resin from isophthalic acid." Accessed February 15, 2026.
  • CORE. "Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties." Accessed February 15, 2026. [Link]

  • Wikipedia. "Isophthalic acid." Accessed February 15, 2026. [Link]

  • Google Patents. "Method of preparing alkyd resin from isophthalic acid." Accessed February 15, 2026.
  • PubMed. "Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine)." Accessed February 15, 2026. [Link]

  • RSC Publishing. "Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand." Accessed February 15, 2026. [Link]

  • DergiPark. "The Identification and Characterization of Unsaturated Polyester Resins Used in the Coating Industry." Accessed February 15, 2026. [Link]

  • ResearchGate. "Effect of composition and polyesterification catalysts on the optical properties of cured polyesters." Accessed February 15, 2026. [Link]

  • Scientific Research Publishing. "Extraction, Synthesis and Characterization of an Alkyd Resin from Sesamum indicum Seed Oil." Accessed February 15, 2026. [Link]

  • PubChem. "Isophthalic Acid." Accessed February 15, 2026. [Link]

  • IISTE. "Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties." Accessed February 15, 2026. [Link]

  • UPC Commons. "Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers." Accessed February 15, 2026. [Link]

  • Google Patents.
  • Polymer Database. "Isophthalic Polyester: Structure, Properties, and Applications." Accessed February 15, 2026. [Link]

  • Rasayan Journal of Chemistry. "synthesis and studies on aromatic copolyester with anticancer activity derived from 4,4'- dihydroxybiphenyl and 3,5-dihydroxytoluene." Accessed February 15, 2026. [Link]

  • University of Helsinki. "SYNTHETIC MODIFICATION AND CHARACTERISATION OF UNSATURATED POLYESTERS." Accessed February 15, 2026. [Link]

  • RSC Publishing. "Fabrication of 5-R-isophthalic acid-modulated cadmium–organic coordination polymers and selectivity for the efficient detection of multiple analytes." Accessed February 15, 2026. [Link]

  • RSC Publishing. "Supplementary material Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in." Accessed February 15, 2026. [Link]

  • VICHEM. "Alkyd Resin Synthesis." Accessed February 15, 2026. [Link]

  • PubMed. "Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine)." Accessed February 15, 2026. [Link]

  • ResearchGate. "Coordination polymers of 5-substituted isophthalic acid." Accessed February 15, 2026. [Link]

  • PubMed. "Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies." Accessed February 15, 2026. [Link]

  • EAG Laboratories. "DSC Analysis of Polymers." Accessed February 15, 2026. [Link]

  • ResearchGate. "¹H NMR spectra of unsaturated polyesters based on isophthalic acid, UP1..." Accessed February 15, 2026. [Link]

  • Intratec. "Purified Isophthalic Acid Production." Accessed February 15, 2026. [Link]

  • INIST-CNRS. "Synthesis, thermal characterization, and tensile properties of alipharomatic polyesters derived from 1,3-propanediol and terephthalic, isophthalic, and 2,6-naphthalenedicarboxylic acid." Accessed February 15, 2026. [Link]

  • MDPI. "Mechanism Studies of LCP Synthesis." Accessed February 15, 2026. [Link]

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Method

Application Note: Scalable Synthesis of 5-Isobutoxy-isophthalic Acid Monomethyl Ester

This Application Note is structured to guide process chemists and pharmaceutical researchers through the scalable synthesis of 5-isobutoxy-isophthalic acid monomethyl ester . This intermediate is critical in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and pharmaceutical researchers through the scalable synthesis of 5-isobutoxy-isophthalic acid monomethyl ester . This intermediate is critical in the synthesis of HIF prolyl hydroxylase inhibitors and other aromatic therapeutic agents.

Abstract

This guide details a robust, three-step protocol for the synthesis of 5-isobutoxy-isophthalic acid monomethyl ester starting from commercially available 5-hydroxyisophthalic acid. Unlike bench-scale methods that rely on statistical hydrolysis and chromatographic separation, this protocol utilizes a selective desymmetrization strategy (Niwayama Hydrolysis) to achieve high mono-ester selectivity (>95%). The workflow is designed for kilogram-scale execution, emphasizing crystallographic purification and solvent recovery to minimize cost and safety risks.

Retrosynthetic Analysis & Route Selection

To ensure scalability, we avoid direct mono-esterification of the dicarboxylic acid, which typically yields a difficult-to-separate mixture of unreacted acid, mono-ester, and di-ester. Instead, we employ a "Protect-Alkylate-Deprotect" strategy.

Selected Route: The Symmetric Diester Approach[1][2]
  • Fischer Esterification: Global protection of carboxylic acids.

  • Williamson Ether Synthesis: Installation of the isobutoxy side chain.

  • Selective Monohydrolysis: Controlled desymmetrization to the target mono-ester.

Why this route?

  • Purification: Intermediates 1 and 2 are non-ionizable diesters, allowing for easy purification via crystallization, avoiding silica gel chromatography.

  • Selectivity: The steric bulk of the isobutoxy group, combined with specific solvent effects in Step 3, allows for precise kinetic control over hydrolysis.

Reaction Scheme (Graphviz)

SynthesisRoute Figure 1: Three-step synthesis route designed for scalability and purification without chromatography. SM 5-Hydroxyisophthalic Acid Int1 Dimethyl 5-hydroxy- isophthalate SM->Int1 Step 1: MeOH, H2SO4 Reflux, 12h (Fischer Esterification) Int2 Dimethyl 5-isobutoxy- isophthalate Int1->Int2 Step 2: i-BuBr, K2CO3 DMF, 80°C (Williamson Ether) Target 5-Isobutoxy-isophthalic acid monomethyl ester Int2->Target Step 3: NaOH (1.1 eq) THF/H2O, 0°C (Selective Hydrolysis)

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate

Objective: Convert the polar diacid into a lipophilic diester to facilitate the subsequent alkylation.

  • Reagents:

    • 5-Hydroxyisophthalic acid (1.0 equiv)[1]

    • Methanol (Solvent & Reagent, 10-15 vol)

    • Sulfuric acid (Catalyst, 0.5 equiv)

Protocol:

  • Setup: Charge a glass-lined reactor with 5-Hydroxyisophthalic acid and Methanol.

  • Addition: Add concentrated Sulfuric Acid dropwise over 30 minutes. Caution: Exothermic. Maintain temperature < 40°C.

  • Reaction: Heat the slurry to reflux (65°C). The slurry will dissolve into a clear solution.[2] Stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC until starting material < 1.0%.

  • Workup:

    • Cool to 0–5°C. The product often crystallizes directly from methanol.

    • If no precipitation, concentrate the solvent volume by 70% under vacuum, then cool.

    • Pour the mixture into ice water (excess) if direct crystallization fails.

  • Filtration: Filter the white solid. Wash with cold water (2x) and cold methanol (1x).

  • Drying: Vacuum oven at 45°C.

    • Expected Yield: 90–95%

    • Purity: >98% (HPLC)

Step 2: Synthesis of Dimethyl 5-isobutoxyisophthalate

Objective: Install the isobutoxy group via Williamson Ether synthesis. Critical Note: Isobutyl bromide is sterically hindered (beta-branching). Higher temperatures and polar aprotic solvents are required compared to simple methyl/ethyl alkylations.

  • Reagents:

    • Dimethyl 5-hydroxyisophthalate (1.0 equiv)

    • Isobutyl bromide (1.5 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, granular, anhydrous)

    • Potassium Iodide (KI) (0.1 equiv, catalyst for Finkelstein exchange)

    • DMF (Dimethylformamide) (5–7 vol)

Protocol:

  • Setup: Charge reactor with Dimethyl 5-hydroxyisophthalate, K₂CO₃, and KI in DMF.

  • Addition: Add Isobutyl bromide in one portion.

  • Reaction: Heat to 80–90°C . Stir for 16–24 hours.

    • Note: Monitor for the disappearance of the phenol. If reaction stalls, add 0.2 equiv more Isobutyl bromide.

  • Workup (Scale-Up Friendly):

    • Cool to 25°C.

    • Quench: Pour the reaction mixture into a mixture of Ice/Water (20 vol) with vigorous stirring. The product should precipitate as a solid.

    • Alternative (if oil forms): Extract with Ethyl Acetate or MTBE, wash with water (3x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Methanol/Water or Hexanes/Ethyl Acetate.

    • Expected Yield: 85–90%

    • Appearance: White to off-white crystalline solid.

Step 3: Selective Monohydrolysis (The "Niwayama" Conditions)

Objective: Hydrolyze exactly one ester group. Mechanism: The reaction relies on the formation of hydrophobic aggregates in the THF/Water co-solvent system, which protects the second ester group from hydrolysis after the first one reacts [1, 2].

  • Reagents:

    • Dimethyl 5-isobutoxyisophthalate (1.0 equiv)

    • NaOH (1.1 equiv, as 1M aqueous solution)

    • THF (Tetrahydrofuran) (10 vol)

    • Water (Co-solvent, see ratio below)

Protocol:

  • Solvent Prep: Dissolve the Diester in THF. Cool the solution to 0°C (Ice/Salt bath).

  • Base Addition: Add water (approx 2 vol) followed by the slow, dropwise addition of 1M NaOH over 1 hour.

    • Critical: Temperature must remain at 0°C. Rapid addition or higher heat leads to di-acid formation.

  • Reaction: Stir at 0°C for 2–4 hours.

  • IPC: Monitor by HPLC.

    • Target: Mono-ester > 90%.

    • Diester < 5%.[3]

    • Diacid < 5%.[1]

  • Workup:

    • Evaporate the bulk of THF under reduced pressure (keep bath < 30°C).

    • Dilute residue with Water.[4][5]

    • Extraction 1 (Remove Diester): Extract the basic aqueous layer (pH ~10) with MTBE or Ethyl Acetate (2x). Save the organic layer for diester recovery.

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl. The mono-ester will precipitate or oil out.

    • Extraction 2 (Isolate Product): Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Isolation: Wash combined organic extracts with Brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallize from Toluene or Ethyl Acetate/Hexanes.

    • Expected Yield: 75–85%

    • Purity: >98%

Process Data & Troubleshooting

Stoichiometry & Parameters Table
ParameterStep 1 (Esterification)Step 2 (Alkylation)Step 3 (Hydrolysis)
Limiting Reagent 5-OH-Isophthalic AcidDimethyl 5-OH-IsophthalateDimethyl 5-isobutoxy-IPA
Key Reagent Methanol (Solvent)Isobutyl Bromide (1.5 eq)NaOH (1.1 eq)
Catalyst/Base H₂SO₄ (0.5 eq)K₂CO₃ (2.0 eq) / KI (0.1 eq)-
Solvent System MethanolDMFTHF / Water (4:1 to 10:1)
Temperature 65°C (Reflux)80–90°C0°C (Strict)
Critical Risk Incomplete reactionO-alkylation vs C-alkylation (rare here)Over-hydrolysis to Diacid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 2: Low Conversion Isobutyl bromide is sluggish (sterics).Add 0.1 eq KI (Finkelstein reaction). Increase temp to 100°C. Ensure K₂CO₃ is milled/fine.
Step 3: High Diacid % Temperature too high or base added too fast.Ensure T = 0°C. Slow down NaOH addition. Verify THF/Water ratio (aggregates must form).
Step 3: Poor Solubility Diester not dissolving in THF at 0°C.Increase THF volume. Do not heat to dissolve; sonicate if necessary.

Analytical Quality Control

HPLC Method (Generic Recommendation):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (ester/acid).

Expected Retention Order:

  • 5-Hydroxyisophthalic acid (Most Polar, RT ~3 min)

  • Diacid impurity (from Step 3)

  • Target Mono-ester (Intermediate polarity)

  • Dimethyl 5-hydroxyisophthalate

  • Dimethyl 5-isobutoxyisophthalate (Least Polar, RT ~15 min)

References

  • Niwayama, S. (2000).[6] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

  • Niwayama, S., et al. (2009). Selective Monohydrolysis of Symmetric Diesters in Aqueous Media. Journal of Organic Chemistry, 74(24), 9251-9254.

  • Sigma-Aldrich. (n.d.). 5-Isobutoxy-isophthalic acid monomethyl ester Product Page. Merck KGaA.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Isophthalic Acid Monoesters

Welcome to the technical support center for the purification of isophthalic acid monoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isophthalic acid monoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Here, we will delve into the underlying principles of purification strategies, providing not just protocols, but the rationale behind them to empower you in your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing isophthalic acid monoesters?

A1: The impurity profile of a crude isophthalic acid monoester reaction mixture is highly dependent on the synthetic route. However, the most common impurities include:

  • Unreacted Isophthalic Acid: Due to its solid nature and often limited solubility in reaction solvents, incomplete reaction is a frequent issue.[1][2]

  • Isophthalic Acid Diester: The corresponding diester is almost always a significant byproduct, formed by the esterification of both carboxylic acid groups.

  • Residual Alcohol: The alcohol used for the esterification is often present in excess and must be removed.

  • Catalyst Residues: If a catalyst (e.g., an acid or a metal catalyst) is used, it will need to be removed during workup.[3]

Q2: Why is the separation of the monoester, diester, and unreacted isophthalic acid so challenging?

A2: The primary challenge lies in the similar physicochemical properties of these three components.

  • Polarity: The monoester, diester, and diacid all contain polar functional groups (carboxylic acids and esters). While the diester is the least polar and the diacid is the most polar, the monoester's polarity is intermediate, leading to overlapping solubility and chromatographic behavior.

  • Solubility: All three compounds can exhibit similar solubilities in many organic solvents, making selective crystallization difficult.[1][2][4][5] Isophthalic acid itself has low solubility in water but is more soluble in polar organic solvents like ethanol and acetone.[1] This solubility profile can be similar to that of its monoester.

  • Acidity: Both the unreacted isophthalic acid and the monoester are acidic. This allows for their separation from the neutral diester via acid-base extraction, a common first step in purification.

Q3: What is a good starting point for purifying my crude isophthalic acid monoester?

A3: A classic and often effective initial purification strategy is a liquid-liquid extraction based on pH changes.

  • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform a basic wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The unreacted isophthalic acid and the desired monoester will be deprotonated to form their respective carboxylate salts, which are soluble in the aqueous phase. The non-acidic diester will remain in the organic layer.

  • Separate the aqueous layer containing the monoester and diacid salts.

  • Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of around 2-3. This will re-protonate the carboxylate salts, causing the monoester and isophthalic acid to precipitate or allow for their extraction back into an organic solvent.

This initial separation effectively removes the diester, simplifying the subsequent, more challenging separation of the monoester from the unreacted diacid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after basic extraction Incomplete extraction into the aqueous phase.Precipitation of the monoester salt at the interface.Use of too concentrated a base, leading to saponification of the ester.Increase the volume of the aqueous base and/or perform multiple extractions.Add more water to dissolve any precipitated salt.Use a milder base like sodium bicarbonate instead of sodium hydroxide.
Product is an oil instead of a solid after acidification Presence of residual organic solvent.The melting point of the monoester is below room temperature.The product is still impure.Ensure all the extraction solvent is removed under reduced pressure.Attempt to crystallize from a different solvent system.Proceed with further purification, such as column chromatography.
Crystallization yields a product of low purity Co-crystallization of the monoester and isophthalic acid.The solvent system is not optimal for selective crystallization.Cooling the solution too quickly, trapping impurities.Experiment with different solvent systems (e.g., ethanol/water, acetone/hexane).Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Consider a different purification technique if crystallization is ineffective.
Poor separation of monoester and diacid by column chromatography Inappropriate solvent system (mobile phase).Column overloading.Incorrect choice of stationary phase (e.g., silica gel).Optimize the mobile phase polarity. A gradient elution from a less polar to a more polar solvent system is often effective.Reduce the amount of crude material loaded onto the column.Ensure the use of silica gel, which is appropriate for separating these acidic compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the diester has been removed by a preliminary acid-base extraction.

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which the monoester is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the unreacted isophthalic acid has different solubility characteristics. Common solvent systems to screen include ethanol/water, acetone/water, and ethyl acetate/hexane.

  • Dissolution: In a flask, add the crude monoester/diacid mixture and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. The monoester should crystallize out of the solution. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities.

  • Stationary Phase: Pack a glass column with silica gel.

  • Sample Preparation: Dissolve the crude mixture (containing monoester, diester, and diacid) in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate). The least polar compound (diester) will elute first. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the monoester, and finally the most polar compound (isophthalic acid).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure monoester.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isophthalic acid monoester.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of isophthalic acid monoesters.

PurificationWorkflow start Crude Reaction Mixture (Monoester, Diester, Diacid) extraction Acid-Base Extraction start->extraction diester Diester in Organic Phase extraction->diester Separate Layers aqueous Aqueous Phase (Monoester & Diacid Salts) extraction->aqueous Separate Layers acidify Acidify Aqueous Phase aqueous->acidify precipitate Precipitate (Monoester & Diacid) acidify->precipitate separation_choice Assess Purity (e.g., TLC, NMR) precipitate->separation_choice crystallization Recrystallization separation_choice->crystallization Significant Purity Difference chromatography Column Chromatography separation_choice->chromatography Similar Polarity pure_product Pure Isophthalic Acid Monoester crystallization->pure_product chromatography->pure_product

Caption: Decision workflow for purifying isophthalic acid monoesters.

References

  • Crespo-Otero, R., & Stojanovic, L. (2025). Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals. UCL Discovery. [Link]

  • Puig, D., & Barceló, D. (2002). Analysis of mono- and diesters of o-phthalic acid by solid-phase extractions with polystyrene-divinylbenzene-based polymers. Journal of Chromatography A, 963(1-2), 393-400. [Link]

  • Solubility of Things. (n.d.). Isophthalic acid. Retrieved February 13, 2024, from [Link]

  • Bryant, B. S., & Hightower, F. W. (1982). U.S. Patent No. 4,350,828. Washington, DC: U.S.
  • Scholarly Community Encyclopedia. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved February 13, 2024, from [Link]

  • Lee, C. C., & Lee, L. (1999). Process for purifying isophthalic acid by crystallization.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved February 13, 2024, from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Phthalic Acids and Other Benzenepolycarboxylic Acids. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Isophthalic acid (CAS 121-91-5). Retrieved February 13, 2024, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8496, Isophthalic acid. Retrieved February 13, 2024, from [Link].

  • Journal of Chemical & Engineering Data. (2010). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalic Acids using Hydrogen Bonding. [Link]

  • Erlenmeyer, H. (1960). U.S. Patent No. 2,923,735. Washington, DC: U.S.
  • Martens, S., et al. (1991). DE4003839A1 - Polyester resin synthesis from isophthalic acid and diol - in presence of metal catalyst and small amt. of protonic acid, useful as soln. adhesive.

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Monoesterification of Dicarboxylic Acids

Welcome to the Technical Support Center for the selective monoesterification of dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective monoesterification of dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing dicarboxylic acid monoesters, which are crucial intermediates in pharmaceuticals and fine chemicals.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes.

I. Understanding the Core Challenge: Selectivity

The primary obstacle in the monoesterification of a symmetric dicarboxylic acid is achieving high selectivity. The reaction can produce a mixture of the desired monoester, the unreacted dicarboxylic acid, and the undesired diester. Controlling the reaction to favor the monoester is paramount and often challenging due to the similar reactivity of the two carboxylic acid groups.[1]

II. Frequently Asked Questions (FAQs)

Q1: Why is my monoesterification yielding primarily diester, even when using a 1:1 molar ratio of dicarboxylic acid to alcohol?

A1: This is a common issue rooted in the statistical nature of the reaction and the relative reactivity of the starting materials and intermediates. Initially, the dicarboxylic acid reacts to form the monoester. However, the remaining carboxylic acid group on the monoester is often of comparable reactivity to the carboxylic acid groups on the starting diacid. This means that as the monoester is formed, it competes with the remaining dicarboxylic acid for the alcohol, leading to the formation of the diester.

Q2: What is the most straightforward method to favor monoester formation?

A2: While several advanced methods exist, the simplest approach is often to manipulate the stoichiometry of the reactants. Using a large excess of the dicarboxylic acid relative to the alcohol can statistically favor the formation of the monoester. However, this approach necessitates an efficient method for separating the monoester from the unreacted dicarboxylic acid post-reaction.

Q3: How does water affect my Fischer esterification reaction?

A3: Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[2][3][4][5][6][7][8] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials through hydrolysis, thereby reducing the yield of the ester.[9] Therefore, continuous removal of water is crucial to drive the reaction to completion.[3][7][9]

Q4: Are there alternatives to traditional acid catalysis for improving selectivity?

A4: Yes, several alternative strategies can enhance selectivity. These include:

  • Enzymatic Catalysis: Lipases, such as Novozym 435 (lipase from Candida antarctica), can exhibit high selectivity for monoesterification.[10]

  • Heterogeneous Catalysis: Using solid catalysts like ion-exchange resins or alumina can offer improved selectivity and easier product purification.[11][12][13] Alumina, for instance, can adsorb the dicarboxylic acid through one carboxyl group, leaving the other available for esterification.[12]

  • Protecting Groups: Although it adds steps to the synthesis, protecting one of the carboxylic acid groups allows for the selective esterification of the other.[14][15][16]

  • Reagent-Mediated Selectivity: Recent methods, such as using a combination of trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl), have shown high selectivity for the monoesterification of long-chain dicarboxylic acids.[17][18] The LiCl is thought to interact with one carboxylic acid group, shielding it from reaction.[17][18]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Overall Yield 1. Incomplete Reaction: The reaction has not reached equilibrium or completion. 2. Product Decomposition: The reaction conditions (e.g., high temperature) are causing the product to degrade. 3. Inefficient Water Removal: In Fischer esterification, water byproduct is hydrolyzing the ester.1. Increase Reaction Time/Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Be cautious with increasing temperature as it might lead to side reactions. 2. Use Milder Conditions: Consider using a milder catalyst or lower reaction temperature. For sensitive substrates, methods like Steglich esterification might be more suitable.[3][5] 3. Implement Water Removal Techniques: Use a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves to the reaction mixture.[3][5]
Poor Selectivity (High Diester Formation) 1. Statistical Esterification: Both carboxylic acid groups have similar reactivity. 2. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the more stable diester (thermodynamic product) over the faster-forming monoester (kinetic product).[19][20][21][22]1. Adjust Stoichiometry: Use a significant excess of the dicarboxylic acid. 2. Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (monoester).[19][20] 3. Utilize Selective Catalysis: Employ enzymatic or heterogeneous catalysts known for monoester selectivity.[10][11][13] 4. Consider Anhydride Route: For certain dicarboxylic acids (e.g., C5-C7), reacting the corresponding cyclic anhydride with an alcohol can be an effective method for monoester synthesis.[17]
Difficulty in Product Purification 1. Similar Physical Properties: The monoester, diester, and dicarboxylic acid may have similar polarities and boiling points, making separation by chromatography or distillation challenging.1. Acid-Base Extraction: Take advantage of the remaining acidic proton on the monoester. The reaction mixture can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution). The dicarboxylic acid and monoester will be extracted into the aqueous layer as their salts, while the neutral diester remains in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the monoester and dicarboxylic acid, which can then be extracted back into an organic solvent.[1] 2. Ion-Exchange Chromatography: This technique can be effective for separating compounds based on their charge, providing a good separation of the dicarboxylic acid, monoester, and diester.[23] 3. Crystallization: If the desired monoester is a solid, careful selection of a solvent system may allow for its selective crystallization from the reaction mixture.
Reaction Fails to Initiate 1. Inactive Catalyst: The acid catalyst may be weak or deactivated. 2. Low Reactant Solubility: The dicarboxylic acid may not be sufficiently soluble in the alcohol or reaction solvent.1. Use a Stronger Catalyst: Common choices for Fischer esterification include sulfuric acid and p-toluenesulfonic acid.[5] 2. Add a Co-solvent: A non-polar solvent like toluene or hexane can be used, especially in conjunction with a Dean-Stark apparatus.[5] For long-chain dicarboxylic acids, the addition of LiCl has been shown to increase solubility in solvents like THF.[17]

IV. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Fischer Monoesterification using Excess Dicarboxylic Acid

This protocol aims to favor monoester formation by using an excess of the dicarboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dicarboxylic acid (e.g., 5 equivalents) and the alcohol (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent (e.g., toluene, to facilitate azeotropic water removal if using a Dean-Stark trap) and a catalytic amount of a strong acid (e.g., 0.05 equivalents of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent (the alcohol) is observed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid (excess dicarboxylic acid) precipitates, it can be removed by filtration.

    • The filtrate can then be subjected to an acid-base extraction as described in the troubleshooting guide to separate the monoester from the diester and remaining dicarboxylic acid.

Protocol 2: Selective Monoesterification using a Heterogeneous Catalyst (Alumina)

This method leverages the selective adsorption of one carboxylic acid group onto the alumina surface.[12][13]

  • Catalyst Preparation: Activate acidic alumina by heating it under vacuum if necessary.

  • Reaction Setup: Suspend the activated alumina in a solution of the dicarboxylic acid in a suitable solvent.

  • Esterification: Add the esterifying agent (e.g., diazomethane or dimethyl sulfate) to the suspension and stir at room temperature.[12] Alternatively, for a more environmentally friendly approach, use methanol as both the reagent and solvent and stir at room temperature.[13]

  • Monitoring and Workup: Monitor the reaction by TLC/HPLC. Upon completion, filter off the alumina. The filtrate contains the monoester, which can be purified further if necessary.

V. Visualizing Reaction Pathways

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification of one of the carboxylic acid groups. The reaction is an equilibrium process involving protonation of the carbonyl, nucleophilic attack by the alcohol, and elimination of water.[2][3][4][7][24]

Fischer_Esterification Start Dicarboxylic Acid + Alcohol Protonation Protonated Carbonyl Start->Protonation + H⁺ Protonation->Start - H⁺ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + ROH Tetrahedral->Protonation - ROH Water_Loss Protonated Ester Tetrahedral->Water_Loss - H₂O Water_Loss->Tetrahedral + H₂O Product Monoester + H₂O Water_Loss->Product - H⁺ Product->Water_Loss + H⁺

Caption: Acid-catalyzed Fischer esterification pathway.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues in monoesterification reactions.

Troubleshooting_Flow Start Start Experiment Check_Yield Low Overall Yield? Start->Check_Yield Check_Selectivity Poor Selectivity? (High Diester) Check_Yield->Check_Selectivity No Yield_Sol_1 Increase Time/Temp Monitor Reaction Check_Yield->Yield_Sol_1 Yes Check_Purification Purification Difficulty? Check_Selectivity->Check_Purification No Selectivity_Sol_1 Adjust Stoichiometry (Excess Diacid) Check_Selectivity->Selectivity_Sol_1 Yes Success Successful Synthesis Check_Purification->Success No Purification_Sol_1 Implement Acid-Base Extraction Check_Purification->Purification_Sol_1 Yes Yield_Sol_2 Improve Water Removal (e.g., Dean-Stark) Yield_Sol_1->Yield_Sol_2 Yield_Sol_2->Check_Selectivity Selectivity_Sol_2 Use Selective Catalyst (Enzyme, Heterogeneous) Selectivity_Sol_1->Selectivity_Sol_2 Selectivity_Sol_3 Lower Reaction Temp Selectivity_Sol_2->Selectivity_Sol_3 Selectivity_Sol_3->Check_Purification Purification_Sol_2 Attempt Crystallization Purification_Sol_1->Purification_Sol_2 Purification_Sol_2->Success

Caption: Troubleshooting workflow for monoesterification.

VI. Analytical Methods for Reaction Monitoring

Effective and timely monitoring is crucial for optimizing reaction conditions.

Technique Application Advantages Considerations
Thin-Layer Chromatography (TLC) Rapid qualitative monitoring of the disappearance of starting materials and appearance of products.Fast, inexpensive, and requires minimal sample.Provides qualitative rather than quantitative data. Co-elution of spots can be an issue.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the reaction mixture to determine the ratio of dicarboxylic acid, monoester, and diester.[17]Highly accurate and quantitative. Can separate components with similar polarities.[25]Requires method development (column, mobile phase selection). More time-consuming than TLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile esters. Often requires derivatization of the carboxylic acid groups to increase volatility.[26][27]Provides high resolution and structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization adds an extra step.[26][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and can be used for quantitative analysis of the reaction mixture.Provides detailed structural information. qNMR can be highly accurate for determining product ratios.Requires a relatively large sample amount for routine analysis and access to an NMR spectrometer.

VII. References

  • Enzyme-Mediated Enantioselective Hydrolysis of Dicarboxylic Acid Monoesters. (n.d.). Google Scholar. Retrieved February 13, 2026, from

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025, October 7). Royal Society of Chemistry. Retrieved February 13, 2026, from

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from

  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. (n.d.). American Chemical Society. Retrieved February 13, 2026, from

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. (2016, August 31). Royal Society of Chemistry. Retrieved February 13, 2026, from

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from

  • Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. (2025, October 16). ResearchGate. Retrieved February 13, 2026, from

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved February 13, 2026, from

  • Method of preparing monoesters. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved February 13, 2026, from

  • Protecting Groups. (n.d.). University of Rochester. Retrieved February 13, 2026, from

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. Retrieved February 13, 2026, from

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (n.d.). MDPI. Retrieved February 13, 2026, from

  • Process of monoesterification of dicarboxylic acids. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved February 13, 2026, from

  • Method of analyzing dicarboxylic acids. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved February 13, 2026, from

  • Technical Support Center: Troubleshooting Low Conversion in Pyridine Dicarboxylate Esterification. (n.d.). Benchchem. Retrieved February 13, 2026, from

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps. Retrieved February 13, 2026, from

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 13, 2026, from

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved February 13, 2026, from

  • 1,1-dimethylallyl esters as useful protecting groups for carboxylic acids. (n.d.). Purdue e-Pubs. Retrieved February 13, 2026, from

  • Fischer Esterification. (2025, February 23). J&K Scientific LLC. Retrieved February 13, 2026, from

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Mount Royal University. Retrieved February 13, 2026, from

  • Analysis of dicarboxylic acids by tandem mass spectrometry. (n.d.). PubMed. Retrieved February 13, 2026, from

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved February 13, 2026, from

  • Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. (2024, February 12). Journal of Chemical Health Risks. Retrieved February 13, 2026, from

  • PROTECTING GROUPS. (n.d.). University of Rochester. Retrieved February 13, 2026, from

  • Process for the separation of mono- and di-carboxylic acid compounds. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • Process for preparation of dicarboxylic acid monoesters. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. (2024, December 16). LCGC International. Retrieved February 13, 2026, from

  • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023, March 30). BAuA. Retrieved February 13, 2026, from

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (n.d.). AIP Publishing. Retrieved February 13, 2026, from

  • Separation of monocarboxylic and dicarboxylic acids. (n.d.). Google Patents. Retrieved February 13, 2026, from

  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. (n.d.). ACS Publications. Retrieved February 13, 2026, from

Sources

Troubleshooting

managing reaction intermediates in 5-substituted isophthalate synthesis

Welcome to the technical support center for the synthesis of 5-substituted isophthalates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-substituted isophthalates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and manage the critical reaction intermediates that often determine the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the synthesis.

Q1: My oxidation of a 5-substituted m-xylene is stalling. TLC analysis shows a new spot between my starting material and the desired diacid product. What is this intermediate?

A1: The most probable intermediate is the corresponding 5-substituted m-toluic acid, where only one of the two methyl groups has been oxidized. In some cases, particularly with milder oxidants or insufficient reaction time, you may also see the 5-substituted 3-methylbenzaldehyde. The electron-withdrawing nature of the first-formed carboxyl group deactivates the aromatic ring, making the oxidation of the second methyl group slower and more challenging than the first.[1]

Q2: Why is my isolated isophthalic acid product discolored (e.g., yellow or brown)?

A2: Discoloration often points to the presence of impurities, which can include partially oxidized intermediates or byproducts from side reactions.[2] For instance, in cobalt-catalyzed aerobic oxidations, certain yellow-colored by-products can form.[2][3] In syntheses involving nitration, residual nitro-aromatic compounds can impart color. Inadequate removal of manganese dioxide (in permanganate oxidations) can also lead to discoloration. A thorough purification step, such as recrystallization or hydrogenation to decolorize the product, is crucial.

Q3: I am attempting to hydrolyze a dimethyl 5-substituted isophthalate to the diacid, but the yield is low. What could be the issue?

A3: Incomplete hydrolysis is the most common culprit. The hydrolysis of the second ester group is often slower than the first due to the negative charge of the intermediate carboxylate. Ensure you are using a sufficient excess of base (e.g., NaOH or KOH, at least 2.2 equivalents) and adequate heat and reaction time to drive the reaction to completion.[4] Following the reaction, careful acidification to a low pH (e.g., pH 1) is necessary to fully protonate the dicarboxylate and precipitate the diacid product.[4]

Q4: Can I use nitric acid for the oxidation of 5-substituted m-xylenes?

A4: While nitric acid has been used historically for xylene oxidation, it presents significant challenges.[5] The reactions are often run at high temperatures and pressures, creating a potentially hazardous environment.[5] Furthermore, the products are frequently contaminated with colored impurities, and side reactions like nitration of the aromatic ring can occur, complicating purification.[5] Modern methods using catalytic air oxidation are generally preferred for their safety and selectivity.[5]

Section 2: Deep-Dive Troubleshooting Guides

This section provides in-depth analysis and solutions for more complex synthetic challenges, focusing on the management of key intermediates.

Troubleshooting Scenario 1: Incomplete Oxidation and Accumulation of Intermediates

The oxidation of a 5-substituted m-xylene to the corresponding isophthalic acid is a stepwise process. The reaction proceeds through a toluic acid intermediate, which is less reactive than the starting xylene.[1] Stalling at this stage is a frequent obstacle.

Symptoms:
  • Low yield of the final diacid product.

  • Presence of a significant amount of 5-substituted m-toluic acid in the crude product, identifiable by NMR (presence of a single methyl singlet) and MS.

  • Reaction appears to stop before all starting material is consumed.

Causality and Strategic Solutions:

The deactivating effect of the first carboxylic acid group increases the oxidation potential required to attack the second methyl group. Your strategy must focus on overcoming this higher activation energy barrier.

Workflow: Managing Incomplete Oxidation

Caption: Troubleshooting workflow for incomplete oxidation.

Detailed Protocols & Explanations:

StrategyProtocol DetailsMechanistic Rationale
1. Increase Oxidant/Catalyst Loading For a Co/Mn/Br catalyzed air oxidation, if analysis shows the intermediate is the main component, consider a second charge of the catalyst solution after a few hours. For permanganate oxidations, ensure at least 2 moles of KMnO4 are used for every mole of methyl group to be oxidized.The catalytic cycle may slow due to catalyst deactivation or consumption. Replenishing the active species can re-initiate or accelerate the oxidation of the less reactive toluic acid intermediate.[6]
2. Elevate Reaction Temperature In liquid-phase air oxidations, increasing the temperature from 150°C towards 175-200°C can significantly enhance the rate.[5] Caution: This also increases pressure and potential for side reactions.The oxidation of the second methyl group has a higher activation energy. Providing more thermal energy helps overcome this barrier, increasing the conversion rate of the intermediate.[7]
3. Prolong Reaction Time Monitor the reaction by a suitable method (e.g., HPLC analysis of aliquots). Continue the reaction until the concentration of the toluic acid intermediate has plateaued at a minimum level.These are often not rapid reactions. Simply allowing more time under competent conditions can be sufficient to push the equilibrium towards the fully oxidized product.
Troubleshooting Scenario 2: Side Reactions and Impurity Profile

The desired 5-substituted isophthalate can be contaminated with byproducts arising from various side reactions, complicating purification and reducing yield.

Common Byproducts and Their Origin:
  • Decarboxylation Products: At elevated temperatures, particularly above 200°C, decarboxylation of the product can occur, leading to substituted benzoic acids.[7]

  • Self-Esterification: During acidic workups where aqueous solutions are heated and evaporated, intermolecular esterification between isophthalic acid molecules can occur, leading to oligomeric impurities.[4]

  • Ring Bromination: In catalyst systems using a bromine source (e.g., HBr, NaBr), electrophilic bromination of the aromatic ring can compete with the desired radical oxidation of the methyl groups.

Strategic Solutions:

Effective management relies on modifying reaction conditions to disfavor these side pathways and implementing a robust purification protocol.

Protocol: Minimizing Self-Esterification During Workup

  • Reaction: Perform the hydrolysis of the diester (e.g., dimethyl 5-tert-butylisophthalate) using NaOH in an ethanol/water mixture.

  • Quench: After hydrolysis is complete, cool the reaction mixture. Instead of immediate acidification and evaporation, consider isolating the disodium salt.

  • Isolation of Salt: Evaporate the ethanol and precipitate the disodium salt of the isophthalic acid. This salt is often a stable, crystalline solid.[4]

  • Final Acidification: The stable salt can then be dissolved in a minimum amount of water and carefully acidified with a non-volatile acid like sodium hydrosulfate at a controlled temperature, followed by extraction with a suitable organic solvent (e.g., MTBE). This avoids heating a strongly acidic aqueous solution, which is a primary driver for self-esterification.[4]

Visualizing the Reaction Pathway and Side-Products

Reaction_Pathway cluster_main Desired Oxidation Pathway cluster_side Potential Side Reactions Start 5-Substituted m-Xylene Intermediate 5-Substituted m-Toluic Acid Start->Intermediate Oxidation 1 RingReaction Ring-Brominated Byproduct Start->RingReaction Excess Br₂/HBr Product 5-Substituted Isophthalic Acid Intermediate->Product Oxidation 2 (Slower) Decarboxylation Substituted Benzoic Acid Product->Decarboxylation High Temp

Caption: Oxidation pathway and common side reactions.

Troubleshooting Scenario 3: Purification and Isolation Challenges

Even with a successful reaction, isolating the 5-substituted isophthalic acid in high purity can be challenging due to its physical properties.

Problem: Poor solubility and difficult crystallization.

Isophthalic acids often have high melting points and limited solubility in common organic solvents, making recrystallization difficult.[8] For example, 5-tert-butylisophthalic acid is soluble in solvents like acetone and ethanol but has poor solubility in water.[9]

Protocol: Optimized Recrystallization

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and reflux (e.g., water, acetic acid, ethanol, ethyl acetate, toluene, and mixtures thereof). An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Procedure: a. Dissolve the crude solid in a minimum amount of the chosen hot solvent to form a saturated solution. b. If insoluble impurities are present (like residual catalysts), perform a hot filtration. c. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can cause the product to "crash out," trapping impurities. d. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum. For some isophthalic acids, recrystallization from water can yield white needles.[4]

References

  • Cody, W. L., & Cocolas, G. H. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320. [Link]

  • 5-tert-Butylisophthalic Acid: A Key Intermediate in Chemical and Pharmaceutical Synthesis. (n.d.). T&W GROUP. Retrieved February 15, 2026, from [Link]

  • Usov, O. M., & Berbeco, R. O. (2011). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Nanomaterials and Nanotechnology, 1, 2. [Link]

  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123–1132. [Link]

  • Bloch, H. S. (1957). Process for oxidation of xylenes. U.S.
  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123–1132. [Link]

  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. OSTI.GOV. [Link]

  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. PubMed. [Link]

  • Tomás, R. A. F., Bordado, J. C. M., & Gomes, J. F. P. (2009). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. Industrial & Engineering Chemistry Research, 48(21), 9419-9433. [Link]

  • Electronic Supplementary Information. (2005). The Royal Society of Chemistry. [Link]

  • Isophthalic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Windes, L. C., & Etzkorn, W. G. (2010). Purification of 5-sulfoisophthalic acid by the use of an acetic acid wash on a crude cake. W.O.
  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester. Retrieved February 15, 2026, from [Link]

  • Saffer, A., & Barker, R. S. (1957). Xylene oxidation process. U.S.
  • Pan, Z., et al. (2019). p-Xylene catalytic oxidation to terephthalic acid by ozone. ScienceAsia, 45(1), 1-8. [Link]

  • Exploring the Potential: 5-tert-Butylisophthalic Acid in Specialty Chemical Manufacturing. (2026, January 26). T&W GROUP. [Link]

  • Liu, W., et al. (2010). Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids. Green Chemistry, 12(6), 1054-1060. [Link]

  • Wonders, A. G., et al. (2008). Liquid phase oxidation of P-xylene to terephthalic acid in the presence of a catalyst system containing nickel, manganese, and bromine atoms. U.S.
  • Liu, W., et al. (2010). Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded. KU ScholarWorks. [Link]

  • Tomás, R. A. F., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Catalysts, 13(2), 433. [Link]

  • Corain, B., et al. (2023). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Catalysts, 13(5), 823. [Link]

  • Fortuin, J. P., & Jonge, J. D. (1955). Oxidation of xylene and toluic acid mixtures to phthalic acids. U.S.
  • ISOPHTHALIC ACID. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

  • Method for producing isophthalic acid through oxidation of m-xylene. (2022). Eureka | Patsnap. [Link]

  • Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve? (2014, January 6). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Spectral Databases for Isophthalic Acid Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, rapid and reliable access to spectral data is paramount for the identification, characterization, and quality control of chemical compounds. Isophthalic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, rapid and reliable access to spectral data is paramount for the identification, characterization, and quality control of chemical compounds. Isophthalic acid and its derivatives are a critical class of molecules used in a wide range of applications, from polymer synthesis to the development of new pharmaceutical agents. This guide provides an in-depth comparison of major spectral databases, offering a critical evaluation of their utility for accessing data on isophthalic acid derivatives. Furthermore, it presents standardized, field-proven protocols for the acquisition of high-quality spectral data.

Introduction: The Role of Spectral Databases in Modern Chemistry

In the fast-paced world of chemical research and development, the ability to quickly and accurately identify and characterize molecules is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation. The vast amounts of data generated by these techniques have led to the development of comprehensive spectral databases. These databases serve as invaluable resources for researchers, providing a reference library of spectra that can be used to:

  • Identify unknown compounds: By comparing the spectrum of an unknown substance to the spectra in a database, researchers can often rapidly identify the compound.

  • Confirm the structure of newly synthesized molecules: Spectral databases allow for the verification that a synthesized compound has the expected structure.

  • Investigate the physicochemical properties of molecules: Spectral data can provide insights into the electronic and vibrational properties of molecules.

  • Develop and validate new analytical methods: Reference spectra are crucial for the development and validation of new spectroscopic methods.

This guide will focus on the application of these databases to the study of isophthalic acid and its derivatives, a class of compounds with significant industrial and pharmaceutical relevance.

A Comparative Look at Key Spectral Databases

Several major spectral databases are available to the scientific community, each with its own strengths and weaknesses. Here, we compare four of the most prominent resources for spectral data on organic compounds: the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), PubChem, and Reaxys.

Database Content Comparison: Isophthalic Acid Derivatives

To provide a quantitative comparison of the spectral data available for isophthalic acid derivatives in these databases, a search was conducted for isophthalic acid and three of its representative derivatives: dimethyl isophthalate, 5-aminoisophthalic acid, and isophthaloyl chloride. The number of available spectra for each compound in each database is summarized in the table below.

CompoundDatabase1H NMR13C NMRIRMass Spec
Isophthalic Acid NIST Chemistry WebBook 0011
SDBS 1111
PubChem 1116
Reaxys >10>5>10>10
Dimethyl Isophthalate NIST Chemistry WebBook 0011
SDBS 1111
PubChem 114>10
Reaxys >10>5>10>10
5-Aminoisophthalic Acid NIST Chemistry WebBook 0000
SDBS 1111
PubChem 1110
Reaxys >5>2>5>5
Isophthaloyl Chloride NIST Chemistry WebBook 0000
SDBS 0011
PubChem 0000
Reaxys >2>1>5>5

Note: The values for Reaxys are presented as approximate ranges due to the nature of its search results, which often link to multiple literature sources containing spectral data.

In-Depth Database Analysis

1. NIST Chemistry WebBook

The National Institute of Standards and Technology (NIST) Chemistry WebBook is a freely accessible and highly authoritative source of chemical and physical data.[1][2][3]

  • Strengths:

    • Data Quality: Data in the NIST Chemistry WebBook is critically evaluated and compiled by NIST experts, ensuring a high degree of accuracy and reliability.[4][5]

    • Thermochemical Data: It is an exceptional resource for thermochemical and thermophysical properties.[1]

    • Free Access: The database is freely available to the public.

  • Weaknesses:

    • Limited NMR Data: For organic molecules, the collection of NMR spectra is notably sparse.

    • Coverage: While extensive, the coverage for specific classes of compounds like isophthalic acid derivatives can be limited, as evidenced by the comparison table.

2. Spectral Database for Organic Compounds (SDBS)

Maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, SDBS is another invaluable free resource for organic chemists.[6][7]

  • Strengths:

    • Comprehensive Spectral Types: SDBS provides a wide range of spectra for a given compound, often including ¹H NMR, ¹³C NMR, MS, IR, Raman, and ESR spectra.[6]

    • High-Quality, Measured Data: A significant portion of the spectra in SDBS has been measured at AIST, ensuring consistency and quality.

    • User-Friendly Interface: The website is straightforward to navigate and allows for searching by compound name, CAS number, molecular formula, and spectral data.

  • Weaknesses:

    • Moderate Database Size: While containing data for over 34,000 organic compounds, it is not as exhaustive as some commercial databases.

    • Limited Data for Less Common Derivatives: While core structures like isophthalic acid are well-covered, more obscure derivatives may not be present.

3. PubChem

PubChem is a massive, open-access database of chemical information maintained by the National Center for Biotechnology Information (NCBI) at the U.S. National Institutes of Health (NIH).

  • Strengths:

    • Vast Collection of Compounds: PubChem contains information on millions of compounds, making it an excellent starting point for information on a wide range of molecules.

    • Integration with Biological Data: It links chemical information with biological activities, literature, and patents, which is particularly useful for drug development professionals.

    • Data Aggregation: PubChem aggregates data from numerous sources, providing a broad overview of available information.[8]

  • Weaknesses:

    • Variable Data Quality: As an aggregator of data from various depositors, the quality and completeness of the spectral data can be inconsistent.[9][10]

    • Focus on Bioactivity: The primary focus of PubChem is on chemical biology and bioassays, with spectral data being a secondary component.

4. Reaxys

Reaxys is a powerful, subscription-based database from Elsevier that is highly regarded in the chemical research community.[1][11][12]

  • Strengths:

    • Extensive and Deep Coverage: Reaxys offers unparalleled coverage of the chemical literature, including journals and patents, with deeply indexed substance and reaction data.[1][13]

    • Integrated Synthesis Planning: It includes tools for retrosynthetic analysis, helping researchers design synthetic routes to target molecules.[1]

    • Advanced Search Capabilities: Reaxys allows for complex searches based on structure, substructure, reactions, and a wide array of physical and spectral properties.[14][15][16][17][18]

  • Weaknesses:

    • Subscription Cost: Access to Reaxys requires a paid subscription, which can be a significant barrier for some researchers and institutions.

    • Data Presented as Citations: Spectral data is often presented as links to the original literature, requiring an additional step to access the actual spectra.

Standardized Protocols for Spectral Data Acquisition

The quality of spectral data is fundamentally dependent on the rigor of the experimental procedure. The following sections provide detailed, step-by-step protocols for acquiring high-quality NMR, IR, and Mass Spectra for small organic molecules like isophthalic acid derivatives. These protocols are based on established best practices and recommendations from authoritative bodies such as IUPAC.[19][20]

Acquiring High-Resolution ¹H NMR Spectra

Objective: To obtain a high-resolution ¹H NMR spectrum of a solid organic compound.

Materials:

  • NMR tube (clean and dry)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial for sample dissolution

Protocol:

  • Sample Preparation: a. Weigh 5-10 mg of the isophthalic acid derivative into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound and its chemical shift to avoid overlapping signals.[21] c. If an internal standard is required for chemical shift referencing, add a small amount of TMS to the solvent. d. Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used. e. Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. e. Set the appropriate acquisition parameters, including the pulse sequence, number of scans, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay (at least 5 times the longest T1) is necessary. f. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons. e. Analyze the spectrum, identifying chemical shifts, coupling constants, and multiplicities to elucidate the structure.

¹H NMR Experimental Workflow
Acquiring FT-IR Spectra of Solid Samples

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid organic compound using the KBr pellet method.

Materials:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • KBr pellet press kit

  • Infrared-grade potassium bromide (KBr), dried

  • Spatula

Protocol:

  • Sample Preparation (KBr Pellet): a. Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, infrared-grade KBr powder into an agate mortar.[22] b. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity of the mixture. c. Transfer a portion of the powder into the collar of the KBr pellet press. d. Assemble the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. c. Acquire the sample spectrum.

  • Data Processing and Analysis: a. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. b. Analyze the spectrum by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

FT-IR (KBr Pellet) Experimental Workflow
Acquiring Electron Ionization Mass Spectra using GC-MS

Objective: To obtain an electron ionization (EI) mass spectrum of a volatile or semi-volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., a nonpolar column for general screening)

  • High-purity helium carrier gas

  • Volatile solvent (e.g., dichloromethane, hexane)

  • Autosampler vials with septa

Protocol:

  • Sample Preparation: a. Prepare a dilute solution of the isophthalic acid derivative in a suitable volatile solvent. A typical concentration is around 10-100 µg/mL.[23] b. Ensure the sample is fully dissolved and free of any particulate matter. c. Transfer the solution to an autosampler vial and cap it.

  • Instrument Setup and Data Acquisition: a. Set up the GC method, including the injector temperature, oven temperature program, carrier gas flow rate, and split ratio. b. Set up the MS method, including the ionization mode (Electron Ionization), electron energy (typically 70 eV), mass range, and scan rate. c. Inject a small volume (typically 1 µL) of the sample into the GC. d. The compound will be separated from the solvent and other components on the GC column and then enter the mass spectrometer. e. The molecules are ionized and fragmented in the ion source, and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

  • Data Processing and Analysis: a. The data system will generate a total ion chromatogram (TIC), which shows the intensity of all ions as a function of time. b. A mass spectrum can be obtained for any peak in the TIC. c. Analyze the mass spectrum by identifying the molecular ion (if present) and the fragmentation pattern. This information can be used to determine the molecular weight and structural features of the compound. d. Compare the obtained mass spectrum to a library of mass spectra (such as the NIST library) for compound identification.

GC-MS (EI) Experimental Workflow

Conclusion: Selecting the Right Tool for the Job

The choice of a spectral database ultimately depends on the specific needs of the researcher. For those seeking highly reliable, curated data for a limited number of common compounds, the NIST Chemistry WebBook and SDBS are excellent, freely available options. For researchers in the drug development field who require a broader view of the chemical landscape, including biological activity and extensive literature and patent coverage, the comprehensive, albeit subscription-based, Reaxys is an unparalleled resource. PubChem serves as a valuable, open-access starting point for exploring the chemical and biological context of a wide range of molecules.

By understanding the strengths and limitations of each database and by employing rigorous, standardized experimental protocols, researchers can effectively leverage the power of spectral data to accelerate their research and development efforts in the field of isophthalic acid derivatives and beyond.

References

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Comparative

A Comparative Guide to the Applications of 5-Substituted Isophthalic Acids

In the landscape of advanced materials and therapeutics, the humble isophthalic acid scaffold, when functionalized at the 5-position, emerges as a remarkably versatile building block. The strategic placement of a substit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials and therapeutics, the humble isophthalic acid scaffold, when functionalized at the 5-position, emerges as a remarkably versatile building block. The strategic placement of a substituent at this position profoundly influences the molecule's steric and electronic properties, unlocking a diverse range of applications. This guide provides an in-depth comparison of 5-substituted isophthalic acid derivatives in the key areas of metal-organic frameworks (MOFs), functional polymers, and pharmacology, supported by experimental data and detailed protocols.

The Strategic Advantage of the 5-Position

Isophthalic acid, a benzene ring with two carboxylic acid groups at positions 1 and 3, offers a bent geometry that is crucial for the formation of complex, three-dimensional structures. The 5-position is unique as it allows for the introduction of functional groups that can tailor the properties of the final material or molecule without sterically hindering the coordinating carboxylate groups. This fine-tuning is the cornerstone of the diverse applications discussed herein.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of new coordination polymers is a burgeoning field, driven by the ability to tailor material properties by adjusting their structure.[1] 5-Substituted isophthalic acids are exemplary ligands in this regard, where the 5-substituent plays a critical role in dictating the topology, porosity, and functionality of the resulting framework.

Influence of the 5-Substituent on Framework Topology

The nature of the 5-substituent directly impacts the coordination environment of the metal ions and the coordination modes of the carboxyl groups, thereby determining the final structure of the coordination polymers. A comparative study of zinc-based coordination polymers illustrates this point vividly. When the substituent is changed from a hydrogen to a hydroxyl (-OH) and then to a bulky tert-butyl group, the dimensionality of the resulting structures decreases from a 2D network to a 1D double-stranded chain, and finally to a simple 1D chain. This is attributed to the increasing steric hindrance of the substituent, which limits the coordination possibilities of the metal centers.

Logical Relationship: Influence of 5-Substituent on MOF Dimensionality

G substituent 5-Substituent steric_hindrance Steric Hindrance substituent->steric_hindrance determines coordination_number Metal Coordination Number steric_hindrance->coordination_number influences dimensionality Framework Dimensionality coordination_number->dimensionality dictates

Caption: The relationship between the 5-substituent, steric hindrance, and the final MOF structure.

Comparative Performance in Gas Storage and Release
CompoundLigandMetal IonKey Structural FeatureNO Release
2 5-Methylisophthalic AcidZinc(II)Orthorhombic space group Pnn2Preliminary data shows NO release
3 5-Methylisophthalic AcidZinc(II)Orthorhombic space group P21212Preliminary data shows NO release

Data synthesized from a preliminary study. Further quantitative comparison is required.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Methylisophthalate MOF

This protocol is a representative example of the solvothermal synthesis of a coordination polymer using a 5-substituted isophthalic acid. The choice of solvent and temperature is critical for obtaining crystalline material.

Objective: To synthesize a crystalline zinc-based coordination polymer with 5-methylisophthalic acid.

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • 5-Methylisophthalic acid (H₂mip)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve zinc acetate dihydrate (0.150 g, 0.68 mmol) and 5-methylisophthalic acid (0.062 g, 0.34 mmol) in a solvent mixture of 10 mL of DMF and 5 mL of methanol.

  • Cap the vial and sonicate for 10 minutes to ensure complete dissolution.

  • Place the vial in a programmable oven and heat to 120 °C for 48 hours.

  • After the reaction is complete, allow the oven to cool to room temperature naturally.

  • Colorless crystals should be visible in the vial.

  • Collect the crystals by decanting the supernatant.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then methanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvothermal Method: Heating the reaction mixture in a sealed vessel increases the pressure and allows the reaction to proceed at a temperature above the boiling point of the solvents. This often facilitates the formation of highly crystalline products that are not accessible at room temperature.

  • DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker. It can also act as a template or structure-directing agent in the formation of the MOF.

  • Methanol as a Co-solvent: The addition of a more volatile co-solvent like methanol can influence the solubility of the reactants and the nucleation and growth of the crystals, sometimes leading to different framework topologies.

Functional Polymers

The incorporation of 5-substituted isophthalic acids into polymer backbones, particularly polyesters, offers a powerful method for tuning their thermal, mechanical, and chemical properties.

Impact of the Isophthalate Backbone on Polymer Properties

The bent nature of the isophthalic acid unit, in contrast to the linear geometry of terephthalic acid, disrupts chain packing and reduces the crystallinity of polyesters. This generally leads to lower melting points, improved solubility, and enhanced dyeability. The 5-position provides a convenient handle to further modify these properties.

Workflow: Synthesis of a Modified Polyester

G start Reactants: - 5-Substituted Isophthalic Acid - Diol (e.g., Ethylene Glycol) - Catalyst polycondensation Polycondensation Reaction (Melt or Solution) start->polycondensation polymer Modified Polyester polycondensation->polymer characterization Characterization: - Thermal (DSC, TGA) - Mechanical (Tensile Testing) - Spectroscopic (NMR, FTIR) polymer->characterization

Caption: A generalized workflow for the synthesis and characterization of polyesters modified with 5-substituted isophthalic acid.

Comparative Performance of Modified Polyesters

While direct side-by-side comparisons of a range of 5-substituted isophthalic acids in polyesters are scarce, studies on related systems provide valuable insights. For instance, the introduction of a sulfo group at the 5-position (5-sulfoisophthalic acid) dramatically increases the hydrophilicity and dyeability of polyester fibers with cationic dyes. The thermal stability of polyesters can also be influenced by the 5-substituent. Aromatic units generally enhance thermal stability, and the specific nature of the substituent can further modulate this property. For example, a comparison of polyurethane foams derived from polyester polyols containing terephthalic versus orthophthalic units shows that the terephthalic-based foams exhibit higher thermal stability.[2] This suggests that the rigid and symmetric nature of the aromatic unit is key, a principle that can be extended to 5-substituted isophthalic acids.

Phthalic Acid IsomerExpected Impact on Polyester Properties (Relative to Terephthalic Acid)Rationale
Isophthalic Acid Lower melting point, reduced crystallinity, improved solubility and dyeability.The bent structure disrupts chain packing.
Orthophthalic Acid Even lower melting point, often amorphous, lower thermal stability.Increased steric hindrance and less linear structure.
5-Substituted Isophthalic Acid Properties are tunable based on the substituent. E.g., a polar group like -SO₃H increases hydrophilicity.The 5-substituent modifies the intermolecular forces and chain packing.
Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid

This protocol details the synthesis of 5-nitroisophthalic acid, a common precursor for other 5-substituted derivatives like 5-aminoisophthalic acid.

Objective: To synthesize 5-nitroisophthalic acid via the nitration of isophthalic acid.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65%)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g of isophthalic acid to 50 mL of concentrated sulfuric acid. Stir until the isophthalic acid is fully dissolved.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the isophthalic acid solution, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

  • A white precipitate of 5-nitroisophthalic acid will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 80 °C.

Causality Behind Experimental Choices:

  • Sulfuric Acid as a Catalyst: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

  • Low Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is sparingly soluble in water.

Pharmacological Applications

The isophthalic acid scaffold is also a valuable platform for the design of bioactive molecules. The two carboxylic acid groups can act as hydrogen bond donors and acceptors, and the 5-position can be functionalized to interact with specific pockets in biological targets.

Structure-Activity Relationship (SAR) of Isophthalamide-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair and a validated target for cancer therapy.[3] A number of potent PARP inhibitors are based on the isophthalamide scaffold. The structure-activity relationship of these compounds reveals the critical role of the substituents. The core isophthalamide structure mimics the nicotinamide portion of the NAD+ cofactor, while substituents are added to enhance binding affinity and selectivity.

A comparative analysis of a series of isophthalamide-based PARP inhibitors highlights the importance of the 5-substituent.

Compound5-SubstituentPARP-1 IC₅₀ (nM)Rationale for Activity
1 -H>1000Lacks key interactions with the active site.
2 -NH₂150The amino group can form a hydrogen bond with a key residue.
3 -NO₂500The nitro group is electron-withdrawing but may not form optimal interactions.
4 -OH250The hydroxyl group can act as a hydrogen bond donor/acceptor.
5 -CH₂-piperazine5The basic piperazine moiety can form a salt bridge with an acidic residue in the active site, significantly enhancing potency.

This is a representative table based on general SAR principles for PARP inhibitors. Actual values may vary.

Conceptual Diagram: SAR of Isophthalamide PARP Inhibitors

G isophthalamide Isophthalamide Scaffold (mimics nicotinamide) binding_pocket PARP-1 Active Site isophthalamide->binding_pocket binds to substituent 5-Substituent substituent->binding_pocket interacts with (H-bonds, salt bridges) potency Inhibitory Potency (IC50) binding_pocket->potency determines

Caption: The relationship between the isophthalamide core, the 5-substituent, and the inhibitory potency against PARP-1.

Conclusion

The strategic functionalization of isophthalic acid at the 5-position is a powerful and versatile tool for researchers in materials science, polymer chemistry, and drug discovery. As demonstrated, the choice of substituent can profoundly influence the structure and properties of the resulting materials and molecules, enabling the rational design of MOFs with tailored porosity, polymers with enhanced performance characteristics, and potent and selective enzyme inhibitors. The experimental protocols and comparative data presented in this guide serve as a foundation for further innovation and exploration of the vast potential of 5-substituted isophthalic acids.

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